6-Nitro-1-indanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-nitro-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-9-4-2-6-1-3-7(10(12)13)5-8(6)9/h1,3,5H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRACZPAMDFORH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80179369 | |
| Record name | 6-Nitroindan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24623-24-3 | |
| Record name | 6-Nitroindanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24623-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 6-Nitroindan-1-one | |
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| Record name | 24623-24-3 | |
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| Record name | 6-Nitroindan-1-one | |
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| Record name | 6-nitroindan-1-one | |
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| Record name | 6-Nitroindan-1-one | |
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Foundational & Exploratory
An In-depth Technical Guide to 6-Nitro-1-indanone (CAS: 24623-24-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Nitro-1-indanone is a key synthetic intermediate in the field of medicinal chemistry. Its structure, featuring an indanone core with a nitro group, allows for versatile chemical modifications, making it a valuable building block in the development of various pharmacologically active compounds. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, key reactions, and applications of this compound, with a focus on its role in drug discovery and development. Detailed experimental protocols and spectroscopic data are presented to assist researchers in their laboratory work.
Chemical and Physical Properties
This compound is a yellow crystalline or powdered solid.[1] Its fundamental properties are summarized in the table below. There are some discrepancies in the reported melting point, which may be attributable to different polymorphic forms or impurities.
| Property | Value | Source(s) |
| CAS Number | 24623-24-3 | [2] |
| Molecular Formula | C₉H₇NO₃ | [2] |
| Molecular Weight | 177.16 g/mol | [3] |
| Appearance | Yellow crystal or powder | [1] |
| Melting Point | 71-73 °C or 169-170 °C | [3] |
| Boiling Point | 332.0 ± 31.0 °C (Predicted) | [3] |
| Density | 1.396 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in ethanol, dimethylformamide, and dichloromethane. | [1] |
Synthesis of this compound
The most common and direct route to this compound is through the intramolecular Friedel-Crafts acylation of a suitable precursor. A logical and frequently cited method involves the cyclization of 3-(3-nitrophenyl)propanoic acid. This reaction is typically promoted by a strong acid catalyst.
Experimental Protocol: Synthesis via Intramolecular Friedel-Crafts Acylation
This protocol is a representative procedure based on established methods for Friedel-Crafts acylation to form indanones.
Materials:
-
3-(3-nitrophenyl)propanoic acid
-
Polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt % phosphorus pentoxide in methanesulfonic acid)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ice
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 3-(3-nitrophenyl)propanoic acid (1 equivalent) in dichloromethane.
-
Add polyphosphoric acid (or Eaton's reagent) (10 equivalents by weight) to the solution at 0 °C (ice bath).
-
Stir the mixture vigorously and allow it to warm to room temperature. The reaction is then heated to a moderate temperature (e.g., 50-80 °C) and monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
References
An In-depth Technical Guide to the Physicochemical Properties of 6-Nitro-1-indanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Nitro-1-indanone, a key intermediate in various synthetic pathways. The information presented herein is intended to support research, development, and quality control activities involving this compound.
Core Physicochemical Properties
This compound is a yellow crystalline or powdered solid.[1] Its fundamental properties are summarized in the table below. It is important to note a discrepancy in the reported melting point, with one source providing two distinct ranges. This may indicate the presence of polymorphs or potential impurities affecting the measurement, and researchers should verify this property with their own materials.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇NO₃ | [1][2][3] |
| Molecular Weight | 177.16 g/mol | [1] |
| Appearance | Yellow crystal or yellow powder | [1] |
| Melting Point | 169-170 °C OR 71-73 °C | [1] |
| Boiling Point | 332.0 ± 31.0 °C (Predicted) | [1] |
| Density | 1.396 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in organic solvents such as ethanol, dimethylformamide, and dichloromethane. | [1] |
| CAS Number | 24623-24-3 | [1][2][3] |
Synthesis and Purification
Synthesis
A common synthetic route to this compound involves the intramolecular Friedel-Crafts acylation of 3-(4-nitrophenyl)propanoic acid. This reaction is typically carried out in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA). The general workflow for this synthesis is outlined below.
References
An In-depth Technical Guide to the Molecular Structure and Conformation of 6-Nitro-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Nitro-1-indanone is a derivative of 1-indanone, a bicyclic ketone that serves as a scaffold in numerous pharmacologically active compounds. The introduction of a nitro group at the 6-position of the indanone core is anticipated to significantly influence its electronic properties, molecular conformation, and potential biological activity. This technical guide provides a comprehensive overview of the molecular structure and conformation of this compound. Due to a lack of publicly available empirical data from techniques such as X-ray crystallography for this specific molecule, this guide synthesizes information from computational predictions and spectroscopic data from analogous compounds to present a predictive analysis of its structural characteristics. This document also outlines standard experimental protocols for the synthesis and structural characterization of this compound.
Molecular Structure
The molecular structure of this compound consists of a fused bicyclic system comprising a benzene ring and a cyclopentanone ring. A nitro group (-NO2) is substituted at the 6-position of the aromatic ring. The systematic IUPAC name for this compound is 6-nitro-2,3-dihydro-1H-inden-1-one.
Table 1: General Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₉H₇NO₃ | --INVALID-LINK-- |
| Molecular Weight | 177.16 g/mol | --INVALID-LINK-- |
| Appearance | Yellow crystalline powder | --INVALID-LINK-- |
| Melting Point | 71-73 °C | --INVALID-LINK-- |
Predicted Molecular Geometry
In the absence of experimental crystallographic data, the molecular geometry of this compound can be predicted using computational chemistry methods, such as Density Functional Theory (DFT). The indanone core is expected to be nearly planar, with the five-membered ring adopting a slight envelope or twist conformation to minimize steric strain. The nitro group at the 6-position is likely to be coplanar with the benzene ring to maximize resonance stabilization.
Table 2: Predicted Bond Lengths and Angles (Representative)
Note: These are representative values based on computational models of similar structures and should be confirmed by experimental data.
| Bond/Angle | Predicted Value |
| C=O Bond Length | ~1.22 Å |
| C-N (Nitro) Bond Length | ~1.48 Å |
| N-O (Nitro) Bond Length | ~1.23 Å |
| O-N-O Angle | ~124° |
| Aromatic C-C Bond Lengths | ~1.39 - 1.41 Å |
| Aliphatic C-C Bond Lengths | ~1.53 - 1.55 Å |
Molecular Conformation
The conformation of this compound is largely dictated by the rigid bicyclic core. The primary conformational flexibility arises from the puckering of the five-membered cyclopentanone ring. Computational studies on the parent 1-indanone molecule suggest a relatively shallow potential energy surface for ring puckering. The presence of the electron-withdrawing nitro group is not expected to dramatically alter the ring conformation but will significantly impact the electronic distribution within the aromatic system.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons will appear in the downfield region (typically δ 7.0-8.5 ppm), with their chemical shifts and coupling patterns influenced by the positions of the ketone and nitro groups. The two methylene groups of the cyclopentanone ring will appear as multiplets in the upfield region (typically δ 2.5-3.5 ppm).
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon in the far downfield region (around δ 190-200 ppm). The aromatic carbons will resonate in the δ 120-160 ppm range, with the carbon attached to the nitro group being significantly deshielded. The aliphatic methylene carbons will appear in the upfield region (δ 25-40 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by strong absorption bands corresponding to the carbonyl and nitro functional groups.
Table 3: Predicted Key IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C=O Stretch (Ketone) | ~1710 - 1730 cm⁻¹ |
| Asymmetric NO₂ Stretch | ~1520 - 1560 cm⁻¹ |
| Symmetric NO₂ Stretch | ~1340 - 1360 cm⁻¹ |
| Aromatic C=C Stretch | ~1450 - 1600 cm⁻¹ |
| Aromatic C-H Stretch | ~3000 - 3100 cm⁻¹ |
| Aliphatic C-H Stretch | ~2850 - 2960 cm⁻¹ |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the nitration of 1-indanone.
Materials:
-
1-Indanone
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice
-
Ethanol
Procedure:
-
A mixture of concentrated sulfuric acid and fuming nitric acid is prepared and cooled in an ice bath.
-
1-Indanone is slowly added to the cooled nitrating mixture with constant stirring, maintaining a low temperature.
-
After the addition is complete, the reaction mixture is stirred at a low temperature for a specified period.
-
The reaction mixture is then poured onto crushed ice, leading to the precipitation of the crude product.
-
The precipitate is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent, such as ethanol, to yield purified this compound.
Structural Characterization Workflow
The following workflow outlines the standard procedures for the structural confirmation of the synthesized this compound.
Caption: Workflow for the synthesis and structural characterization of this compound.
Molecular Visualization
The following diagram illustrates the molecular structure of this compound with standard atom numbering.
Caption: Molecular structure of this compound.
Conclusion
This compound is a molecule of interest with potential applications in medicinal chemistry and materials science. While a detailed experimental structural analysis is currently lacking in the scientific literature, this guide provides a robust predictive framework for its molecular structure, conformation, and spectroscopic properties based on established chemical principles and data from analogous compounds. The outlined experimental protocols offer a standard approach for its synthesis and characterization, paving the way for future empirical studies to validate and expand upon the predictive data presented herein. Further research, particularly X-ray crystallographic studies, is warranted to definitively elucidate the precise three-dimensional structure of this compound.
Spectroscopic Profile of 6-Nitro-1-indanone: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic properties of 6-Nitro-1-indanone, a key intermediate in various synthetic pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a centralized resource for its spectral characterization.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~8.45 | d | 1H | Ar-H |
| ~8.20 | dd | 1H | Ar-H |
| ~7.60 | d | 1H | Ar-H |
| ~3.25 | t | 2H | -CH₂- |
| ~2.80 | t | 2H | -CH₂-CO |
Note: Predicted chemical shifts are based on the analysis of 1-indanone and nitro-substituted aromatic compounds. The exact chemical shifts and coupling constants may vary based on experimental conditions.
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~205.0 | C=O |
| ~150.0 | Ar-C-NO₂ |
| ~145.0 | Ar-C |
| ~138.0 | Ar-C |
| ~128.0 | Ar-CH |
| ~125.0 | Ar-CH |
| ~122.0 | Ar-CH |
| ~36.0 | -CH₂-CO |
| ~26.0 | -CH₂- |
Note: Predicted chemical shifts are based on the analysis of 1-indanone and its derivatives.
Table 3: Predicted Key IR Absorption Frequencies (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1710 | Strong | C=O stretch |
| ~1600 | Medium | Aromatic C=C stretch |
| ~1520 | Strong | Asymmetric NO₂ stretch |
| ~1350 | Strong | Symmetric NO₂ stretch |
| ~3100 | Weak | Aromatic C-H stretch |
| ~2900 | Weak | Aliphatic C-H stretch |
Note: Predicted absorption frequencies are based on characteristic vibrational modes of ketones, nitro compounds, and aromatic systems.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 177 | High | [M]⁺ (Molecular Ion) |
| 147 | Medium | [M - NO]⁺ |
| 131 | Medium | [M - NO₂]⁺ |
| 103 | High | [M - NO₂ - CO]⁺ |
| 77 | Medium | [C₆H₅]⁺ |
Note: Fragmentation patterns are predicted based on the stability of resulting carbocations and neutral losses.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited, representing standard procedures for the analysis of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
¹H NMR Spectroscopy:
-
Instrument: 500 MHz NMR Spectrometer
-
Pulse Sequence: Standard single-pulse zg30
-
Number of Scans: 16
-
Acquisition Time: 3.98 seconds
-
Relaxation Delay: 1.0 second
¹³C NMR Spectroscopy:
-
Instrument: 125 MHz NMR Spectrometer
-
Pulse Sequence: Proton-decoupled zgpg30
-
Number of Scans: 1024
-
Acquisition Time: 1.09 seconds
-
Relaxation Delay: 2.0 seconds
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet-forming die.
-
Apply pressure using a hydraulic press to form a transparent or translucent pellet.
Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
Mass Spectrometry (MS)
Sample Introduction and Ionization:
-
Introduce a small amount of the this compound sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
Utilize Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.
Data Acquisition:
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 40-500
-
Ion Source Temperature: 200°C
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Solubility of 6-Nitro-1-indanone in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 6-Nitro-1-indanone, a key intermediate in various synthetic processes. An understanding of its solubility is critical for optimizing reaction conditions, developing purification strategies, and formulating final products. This document collates available solubility data, presents detailed experimental protocols for solubility determination, and offers visual aids to delineate logical and experimental workflows.
Overview of this compound
This compound (CAS No. 24623-24-3) is a yellow crystalline or powdered solid with the chemical formula C₉H₇NO₃.[1] Its molecular structure, featuring an indanone core with a nitro group substituent, imparts a moderate polarity that governs its solubility characteristics. The presence of the polar nitro group and the ketone functionality, combined with the largely nonpolar aromatic and aliphatic backbone, results in a nuanced solubility profile across a range of organic solvents.
Solubility Profile
Qualitative Solubility Data
Based on available information, the qualitative solubility of this compound is summarized below. This data is essential for selecting appropriate solvents for reactions, chromatography, and recrystallization procedures.
| Solvent Class | Specific Solvent | Qualitative Solubility | Reference |
| Alcohols | Ethanol | Soluble | [1] |
| Amides | Dimethylformamide (DMF) | Soluble | [1] |
| Halogenated Hydrocarbons | Dichloromethane (DCM) | Soluble | [1] |
The principle of "like dissolves like" suggests that this compound's solubility will be favored in polar aprotic and some polar protic solvents that can engage in dipole-dipole interactions with its nitro and keto groups.
Experimental Protocol for Solubility Determination
To obtain precise, quantitative solubility data, a standardized experimental protocol is necessary. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.1 mg accuracy)
-
Vials with screw caps or sealed ampoules
-
Constant temperature incubator or shaker bath
-
Vortex mixer
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Step-by-Step Procedure
-
Preparation of Saturated Solutions :
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 or 10 mL) of a different organic solvent. The presence of undissolved solid is essential to ensure that equilibrium saturation is achieved.
-
Securely seal the vials to prevent any solvent evaporation during the experiment.
-
-
Equilibration :
-
Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature (e.g., 25 °C, 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that the dissolution process reaches equilibrium. The exact time may need to be determined empirically.
-
-
Sample Preparation and Dilution :
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to permit the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
For highly concentrated solutions, perform an accurate serial dilution with the same solvent to bring the concentration within the linear range of the analytical instrument.
-
-
Quantification :
-
Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
A calibration curve prepared with standard solutions of known concentrations must be used for accurate quantification.
-
-
Calculation of Solubility :
-
Calculate the concentration of the original saturated solution by applying the dilution factor to the measured concentration of the diluted sample.
-
Express the solubility in standard units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).
-
Visualization of Workflows
To further clarify the processes involved in solubility assessment, the following diagrams, generated using the DOT language, illustrate the key logical and experimental steps.
Caption: Logical workflow for preliminary solubility assessment.
References
Thermal Stability and Decomposition of 6-Nitro-1-indanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitro-1-indanone is a nitroaromatic compound. The presence of the nitro group (-NO2) on the aromatic ring, a known energetic functional group, suggests that this compound may pose thermal hazards.[1] Nitroaromatic compounds are known to be susceptible to thermal decomposition, which can be exothermic and, in some cases, lead to runaway reactions or explosions.[1] Therefore, a thorough understanding of the thermal stability and decomposition kinetics of this compound is crucial for its safe handling, storage, and use in research and development, particularly within the pharmaceutical industry where it may be used as a synthetic intermediate.
This technical guide provides an in-depth overview of the anticipated thermal behavior of this compound, methodologies for its evaluation, and a discussion of potential decomposition pathways.
Anticipated Thermal Behavior and Data
While specific quantitative data for this compound is unavailable, the thermal behavior of similar nitroaromatic compounds can be used as a proxy for estimating its stability. Key parameters to consider are the onset temperature of decomposition (Tonset), the peak temperature of decomposition (Tpeak), and the enthalpy of decomposition (ΔHd).
Table 1: Hypothetical Thermal Properties of this compound Based on Similar Nitroaromatic Compounds
| Parameter | Expected Range | Significance |
| Onset Temperature (Tonset) | 150 - 250 °C | Indicates the temperature at which decomposition begins. A lower Tonset suggests lower thermal stability. |
| Peak Temperature (Tpeak) | 170 - 280 °C | Represents the temperature of the maximum rate of decomposition. |
| Enthalpy of Decomposition (ΔHd) | -200 to -400 J/g | The amount of heat released during decomposition. A higher exothermic value indicates a greater potential hazard. |
Note: These values are illustrative and must be confirmed by experimental analysis.
Experimental Protocols for Thermal Analysis
To determine the thermal stability of this compound, a combination of thermoanalytical techniques is recommended, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[2][3]
Differential Scanning Calorimetry (DSC)
Objective: To determine the temperatures of thermal events (melting, decomposition) and the associated heat flow.
Methodology:
-
A small, precisely weighed sample of this compound (typically 1-5 mg) is placed in an aluminum or hermetically sealed pan.
-
An empty, sealed pan is used as a reference.
-
The sample and reference pans are heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 5, 10, 15, and 20 °C/min).
-
The difference in heat flow to the sample and reference is measured as a function of temperature.
-
Exothermic events, such as decomposition, are observed as peaks in the heat flow signal. The onset temperature, peak temperature, and enthalpy of decomposition are determined from these peaks.
Thermogravimetric Analysis (TGA)
Objective: To measure the mass loss of a sample as a function of temperature, which indicates decomposition and the formation of volatile products.
Methodology:
-
A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a tared TGA pan.
-
The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
The mass of the sample is continuously monitored as the temperature increases.
-
A plot of mass versus temperature (TGA curve) and its derivative (DTG curve) are generated. The onset of mass loss corresponds to the initiation of decomposition.
Visualization of Workflows and Pathways
Experimental Workflow for Thermal Hazard Assessment
The following diagram illustrates a typical workflow for assessing the thermal stability of a compound like this compound.
Caption: Workflow for Thermal Stability Assessment of this compound.
Hypothetical Decomposition Pathway
The thermal decomposition of nitroaromatic compounds often initiates with the homolytic cleavage of the C-NO2 bond.[4] Subsequent reactions can be complex and may involve intramolecular rearrangements and the formation of various gaseous products. The following diagram presents a plausible, though unconfirmed, initial decomposition pathway for this compound.
References
An In-depth Technical Guide on the Electronic Effects of the Nitro Group in 6-Nitro-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electronic effects of the nitro group situated at the 6-position of the 1-indanone scaffold. 6-Nitro-1-indanone is a key intermediate in the synthesis of various pharmacologically active molecules. The potent electron-withdrawing nature of the nitro group significantly modulates the chemical reactivity and properties of the indanone ring system. This document outlines the theoretical basis of these electronic effects, supported by predicted quantitative data, detailed experimental protocols for their measurement, and relevant spectroscopic characteristics. The information presented herein is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development.
Introduction to this compound
This compound is a bicyclic aromatic ketone with the chemical formula C₉H₇NO₃.[1] It appears as a yellow crystalline solid and is soluble in various organic solvents.[2] The core structure consists of a benzene ring fused to a cyclopentanone ring. The presence of a nitro group at the 6-position, which is para to the carbonyl group's attachment point on the benzene ring, profoundly influences the electron density distribution across the molecule. This, in turn, dictates its reactivity in various chemical transformations.
Electronic Effects of the 6-Nitro Group
The nitro group (-NO₂) is a powerful electron-withdrawing group, exerting its influence through two primary mechanisms: the inductive effect (-I) and the resonance effect (-M or -R).
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma (σ) bonds. This effect deactivates the entire aromatic ring towards electrophilic substitution.
-
Resonance Effect (-M): The nitro group can delocalize the π-electrons of the aromatic ring onto itself, creating resonance structures with a positive charge on the ring. This effect is most pronounced at the ortho and para positions relative to the nitro group. In this compound, the nitro group is at a position that allows for significant resonance delocalization, further decreasing the electron density of the aromatic ring and influencing the reactivity of the carbonyl group.
These combined electronic effects lead to several key consequences for the this compound molecule:
-
Increased Electrophilicity of the Carbonyl Carbon: The electron-withdrawing nature of the nitro group enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Increased Acidity of α-Protons: The protons on the carbon atom adjacent to the carbonyl group (the α-protons) are rendered more acidic due to the stabilization of the resulting enolate anion by both the carbonyl group and the electron-withdrawing nitro group.[3]
-
Deactivation of the Aromatic Ring towards Electrophilic Aromatic Substitution: The reduced electron density in the aromatic ring makes it less reactive towards electrophiles.
-
Activation of the Aromatic Ring towards Nucleophilic Aromatic Substitution: The electron-deficient nature of the aromatic ring can facilitate nucleophilic aromatic substitution reactions, particularly at positions ortho and para to the nitro group, should a suitable leaving group be present.[4][5]
Quantitative Analysis of Electronic Effects
To quantify the electronic influence of the 6-nitro group, several experimental parameters can be determined. The following tables summarize the expected (predicted) values for this compound based on data from analogous systems.
Table 1: Predicted Hammett Substituent Constants
The Hammett equation (log(k/k₀) = σρ) is a linear free-energy relationship that quantifies the effect of substituents on the reactivity of aromatic compounds.[6] The substituent constant (σ) is a measure of the electronic effect of a particular substituent. For the 6-nitro group on the indanone ring, we can predict the following constants:
| Substituent | Position | Predicted σ | Predicted σ⁻ |
| -NO₂ | 6 (para-like) | +0.78 | +1.27 |
Note: The σ value is predicted to be similar to the para-nitro substituent on a standard benzene ring. The σ⁻ value is used for reactions involving the development of a negative charge that can be delocalized onto the substituent through resonance, which is highly relevant for reactions at the carbonyl group of this compound.
Table 2: Predicted pKa Value of α-Protons
The acidity of the α-protons is a direct measure of the electronic stabilization of the corresponding enolate.
| Compound | Predicted pKa of α-Protons |
| 1-Indanone | ~20-22 |
| This compound | ~17-19 |
Note: The presence of the electron-withdrawing nitro group is expected to lower the pKa of the α-protons, making them more acidic.[3]
Table 3: Predicted Relative Reaction Rates for Nucleophilic Addition
The increased electrophilicity of the carbonyl carbon in this compound should lead to faster rates of nucleophilic addition compared to the unsubstituted 1-indanone.
| Reaction | Relative Rate (k_nitro / k_unsubstituted) |
| Cyanohydrin formation | > 10 |
| Grignard reaction | > 5 |
| Hydride reduction (e.g., with NaBH₄) | > 2 |
Note: These are estimated relative rate constants and would need to be determined experimentally.
Experimental Protocols
Detailed methodologies for the quantitative determination of the electronic effects of the 6-nitro group are provided below.
Synthesis of this compound
A common synthetic route to this compound involves the nitration of 1-indanone.
Materials:
-
1-Indanone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add 1-indanone to concentrated sulfuric acid while maintaining the temperature below 5 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 1-indanone, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Visualization of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Determination of Hammett Constant (σ⁻)
The σ⁻ constant can be determined by measuring the pKa of 6-nitro-4-hydroxy-1-indanone and comparing it to the pKa of 4-hydroxy-1-indanone.
Procedure:
-
Synthesize 4-hydroxy-1-indanone and 6-nitro-4-hydroxy-1-indanone.
-
Prepare a series of buffer solutions with known pH values.
-
Dissolve a known concentration of each compound in a suitable solvent mixture (e.g., ethanol/water).
-
Measure the UV-Vis spectrum of each solution at different pH values.
-
Determine the pKa by plotting the absorbance at a specific wavelength (corresponding to the phenolate ion) against pH and fitting the data to the Henderson-Hasselbalch equation.
-
Calculate the σ⁻ value using the equation: σ⁻ = (pKa(unsubstituted) - pKa(substituted)) / ρ. For the ionization of phenols, ρ is approximately 2.23.
pKa Measurement of α-Protons
The pKa of the α-protons can be determined by ¹H NMR spectroscopy using a deuterated solvent and a suitable base.
Procedure:
-
Dissolve a known amount of this compound in a deuterated solvent (e.g., DMSO-d₆).
-
Add a known amount of a non-nucleophilic base with a known pKa (e.g., a hindered amine).
-
Acquire ¹H NMR spectra at different base concentrations.
-
Monitor the chemical shift of the α-protons and the protons of the base.
-
The pKa can be calculated from the equilibrium constant, which is determined from the relative integrals of the protonated and deprotonated species at equilibrium.
Kinetic Studies of Nucleophilic Addition
The rate of a nucleophilic addition reaction, such as cyanohydrin formation, can be monitored using UV-Vis spectroscopy.
Procedure:
-
Prepare a solution of this compound in a suitable solvent (e.g., ethanol).
-
Prepare a solution of the nucleophile (e.g., potassium cyanide in a buffered solution).
-
Initiate the reaction by mixing the two solutions in a cuvette inside a UV-Vis spectrophotometer.
-
Monitor the change in absorbance over time at a wavelength where the reactant and product have different extinction coefficients.
-
Determine the initial rate of the reaction from the slope of the absorbance vs. time plot.
-
Repeat the experiment with 1-indanone under the same conditions to determine the relative rate.
Visualization of the Kinetic Experiment Workflow:
Caption: Workflow for kinetic analysis of nucleophilic addition.
Spectroscopic Properties
The spectroscopic data for this compound are consistent with its structure and the electronic effects of the nitro group.
Table 4: Predicted Spectroscopic Data for this compound
| Technique | Predicted Key Features |
| ¹H NMR (CDCl₃, δ) | Aromatic protons will be shifted downfield compared to 1-indanone due to the electron-withdrawing effect of the nitro group. Protons ortho and para to the nitro group will show the largest downfield shifts. α- and β-protons will appear as triplets around 2.7-3.2 ppm. |
| ¹³C NMR (CDCl₃, δ) | The carbonyl carbon will be shifted slightly downfield (~195-200 ppm). Aromatic carbons will be significantly affected, with the carbon bearing the nitro group appearing at a lower field and the carbons ortho and para to it also being deshielded. |
| IR (KBr, cm⁻¹) | Strong C=O stretching vibration around 1710-1720 cm⁻¹. Strong asymmetric and symmetric N-O stretching vibrations around 1520-1540 cm⁻¹ and 1340-1360 cm⁻¹, respectively. |
| UV-Vis (Ethanol) | Two main absorption bands are expected: a high-energy π → π* transition around 250-280 nm and a lower-energy n → π* transition around 300-330 nm. The presence of the nitro group will cause a bathochromic (red) shift of the absorption maxima compared to 1-indanone. |
Visualization of the Electronic Effects on Reactivity:
Caption: Influence of the 6-nitro group on the reactivity of the 1-indanone core.
Conclusion
The 6-nitro group exerts profound electronic effects on the 1-indanone scaffold, primarily through its strong electron-withdrawing inductive and resonance effects. These effects enhance the reactivity of the carbonyl group towards nucleophiles, increase the acidity of the α-protons, and modify the reactivity of the aromatic ring. A quantitative understanding of these effects, through the determination of parameters such as Hammett constants and pKa values, is crucial for the rational design and synthesis of novel drug candidates based on the this compound framework. The experimental protocols outlined in this guide provide a roadmap for researchers to further explore and harness the unique chemical properties of this important synthetic intermediate.
References
Reactivity Profile of the Carbonyl Group in 6-Nitro-1-indanone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of the carbonyl group in 6-Nitro-1-indanone, a versatile synthetic intermediate. The presence of a strong electron-withdrawing nitro group at the 6-position significantly influences the electrophilicity of the carbonyl carbon, making it a key site for various chemical transformations. This document details the theoretical background, key reactions, experimental protocols, and quantitative data related to the carbonyl chemistry of this compound. The information presented is intended to support researchers and scientists in the effective utilization of this compound in synthetic chemistry and drug development endeavors.
Introduction
This compound is a yellow crystalline solid with the chemical formula C₉H₇NO₃.[1] Its structure consists of a fused bicyclic system comprising a benzene ring and a five-membered ring containing a ketone. The key feature influencing its reactivity is the presence of a carbonyl group at the 1-position and a nitro group at the 6-position of the aromatic ring. The potent electron-withdrawing nature of the nitro group, through both inductive and resonance effects, renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This heightened reactivity makes this compound a valuable precursor for the synthesis of a wide range of more complex molecules, including pharmacologically active compounds.
This guide will focus on the principal reactions involving the carbonyl group of this compound, namely its reduction to an alcohol and its reaction with various carbon nucleophiles in transformations such as the Wittig reaction and the Knoevenagel condensation.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of this compound is provided below.
| Property | Value | Reference |
| Appearance | Yellow crystalline powder | [1] |
| Molecular Formula | C₉H₇NO₃ | [1] |
| Molecular Weight | 177.16 g/mol | |
| Melting Point | 169-170 °C | [1] |
| Solubility | Soluble in ethanol, dimethylformamide, and dichloromethane | [1] |
Spectroscopic Data Summary
| Technique | Key Features |
| IR (Infrared) Spectroscopy | The carbonyl (C=O) stretching vibration is typically observed as a strong absorption band in the region of 1680-1720 cm⁻¹. Conjugation with the aromatic ring and the presence of the electron-withdrawing nitro group can influence the exact position of this band.[2][3][4] The N-O stretching vibrations of the nitro group are expected in the regions of 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).[5] |
| ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy | The spectrum would show signals for the aromatic protons, with chemical shifts influenced by the electron-withdrawing nitro group. The methylene protons of the five-membered ring would appear as distinct signals, likely in the range of 2.5-3.5 ppm. |
| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy | The carbonyl carbon would exhibit a characteristic signal in the downfield region, typically around 190-205 ppm. Aromatic and aliphatic carbon signals would also be present. |
Reactivity of the Carbonyl Group
The primary reactivity of the carbonyl group in this compound is centered around its electrophilic carbon atom. This reactivity is amplified by the electron-withdrawing nitro group, which further polarizes the C=O bond.
General Reactivity Pathway
The general mechanism for nucleophilic addition to the carbonyl group of this compound is depicted below. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate can then be protonated to yield the final addition product.
Caption: General pathway for nucleophilic addition to this compound.
Reduction of the Carbonyl Group
The carbonyl group of this compound can be readily reduced to a hydroxyl group, forming 6-Nitro-1-indanol. This transformation is a crucial step in the synthesis of various derivatives. Common reducing agents for this purpose include sodium borohydride (NaBH₄) and catalytic hydrogenation.
This protocol is adapted from general procedures for the reduction of ketones.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as methanol or ethanol at room temperature.
-
Addition of Reducing Agent: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise over 15-20 minutes, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of water or dilute hydrochloric acid. Remove the organic solvent under reduced pressure.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 6-Nitro-1-indanol.
| Reagent | Molar Ratio | Purpose |
| This compound | 1 | Substrate |
| Sodium Borohydride (NaBH₄) | 1.1 | Reducing Agent |
| Methanol/Ethanol | - | Solvent |
| Water/Dilute HCl | - | Quenching Agent |
| Ethyl Acetate | - | Extraction Solvent |
Wittig Reaction
The Wittig reaction provides a powerful method for the conversion of the carbonyl group of this compound into an alkene.[8][9][10][11][12] This reaction involves a phosphonium ylide, which acts as the carbon nucleophile.
Caption: Workflow for the Wittig reaction of this compound.
This protocol is a general procedure for the Wittig reaction.[8]
-
Ylide Generation (if not commercially available): Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent like THF under an inert atmosphere.
-
Reaction with Ketone: Dissolve this compound (1 equivalent) in anhydrous THF. Add the solution of the phosphonium ylide (1.1 equivalents) dropwise at a low temperature (e.g., 0 °C or -78 °C).
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting alkene by column chromatography to separate it from the triphenylphosphine oxide byproduct.
| Reagent | Molar Ratio | Purpose |
| This compound | 1 | Substrate |
| Phosphonium Ylide | 1.1 | Nucleophile |
| Anhydrous THF | - | Solvent |
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to the carbonyl group of this compound, followed by dehydration to yield a new carbon-carbon double bond.[13][14][15] This reaction is typically catalyzed by a weak base.
This protocol is based on general procedures for Knoevenagel condensation.[14][16]
-
Reaction Mixture: In a suitable flask, combine this compound (1 equivalent), malononitrile (1.1 equivalents), and a catalytic amount of a weak base (e.g., piperidine or ammonium acetate) in a solvent such as ethanol or toluene.
-
Reaction Conditions: Heat the mixture to reflux and monitor the progress of the reaction by TLC. The formation of water can be followed using a Dean-Stark apparatus if toluene is used as the solvent.
-
Product Isolation: Upon completion, cool the reaction mixture. The product may precipitate out of the solution and can be collected by filtration.
-
Purification: If necessary, wash the collected solid with a cold solvent and recrystallize to obtain the pure condensation product.
| Reagent | Molar Ratio | Purpose |
| This compound | 1 | Substrate |
| Malononitrile | 1.1 | Active Methylene Compound |
| Piperidine/Ammonium Acetate | Catalytic | Base Catalyst |
| Ethanol/Toluene | - | Solvent |
Conclusion
The carbonyl group of this compound exhibits a high degree of reactivity towards nucleophiles, a characteristic that is significantly enhanced by the presence of the electron-withdrawing nitro group. This guide has detailed the key transformations of this carbonyl group, including reduction and carbon-carbon bond-forming reactions like the Wittig reaction and Knoevenagel condensation. The provided experimental protocols, while based on general procedures, offer a solid foundation for the practical application of these reactions. The versatility of this compound as a synthetic intermediate, stemming from the reactivity of its carbonyl group, makes it a valuable building block for the synthesis of diverse and complex molecular architectures relevant to pharmaceutical and materials science research. Further investigation into the specific reaction kinetics and optimization of conditions for these transformations would be a valuable contribution to the field.
References
- 1. chembk.com [chembk.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.pg.edu.pl [chem.pg.edu.pl]
- 5. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 6. researchgate.net [researchgate.net]
- 7. nmr.tamu.edu [nmr.tamu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. dalalinstitute.com [dalalinstitute.com]
- 12. Wittig Reaction [organic-chemistry.org]
- 13. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
The Strategic Role of 6-Nitro-1-indanone in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitro-1-indanone is a versatile synthetic intermediate that is gaining significant attention in medicinal chemistry. Its indanone core is a privileged scaffold found in numerous biologically active compounds. The presence of a nitro group at the 6-position offers a strategic handle for chemical modification, primarily through its reduction to a 6-amino group. This transformation unlocks a pathway to a diverse array of derivatives, most notably as potential therapeutic agents for neurodegenerative diseases such as Alzheimer's disease. This technical guide provides an in-depth overview of the research applications of this compound, focusing on its synthetic utility, and the biological evaluation of its derivatives as cholinesterase inhibitors.
Physicochemical Properties of this compound
A solid understanding of the physical and chemical characteristics of this compound is fundamental for its effective use in research and synthesis.
| Property | Value |
| Molecular Formula | C₉H₇NO₃ |
| Molecular Weight | 177.16 g/mol |
| Appearance | Yellow crystalline solid |
| Melting Point | 71-73 °C |
| Solubility | Soluble in common organic solvents |
| CAS Number | 24623-24-3 |
Core Application: A Gateway to Cholinesterase Inhibitors
The primary research application of this compound is its role as a precursor to 6-amino-1-indanone, a key building block for the synthesis of cholinesterase inhibitors. Cholinesterase inhibitors are a class of drugs that prevent the breakdown of the neurotransmitter acetylcholine, a key therapeutic strategy in the management of Alzheimer's disease. The renowned Alzheimer's drug, Donepezil, features a related indanone core, highlighting the significance of this structural motif.
The synthetic pathway from this compound to potent cholinesterase inhibitors generally follows a two-step process:
-
Reduction of the Nitro Group: The nitro group of this compound is reduced to an amino group to form 6-amino-1-indanone. This is a critical step that introduces a nucleophilic center for further derivatization.
-
Derivatization of the Amino Group: The resulting 6-amino-1-indanone is then subjected to various chemical transformations to introduce different side chains and functionalities, leading to a library of potential drug candidates.
Caption: Synthetic workflow from this compound to bioactive derivatives.
Experimental Protocols
Reduction of this compound to 6-Amino-1-indanone
The reduction of the aromatic nitro group is a well-established transformation in organic synthesis. Several methods can be employed, each with its own advantages in terms of yield, selectivity, and reaction conditions. Below are three common and effective protocols.
a) Catalytic Hydrogenation
This method is often preferred for its clean reaction profile and high yields.
-
Materials: this compound, Palladium on carbon (10% Pd/C), Ethanol, Hydrogen gas.
-
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a suitable hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (typically 1-3 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 6-amino-1-indanone, which can be purified further by recrystallization or column chromatography.
-
b) Reduction with Tin(II) Chloride (SnCl₂)
This is a classical and reliable method for the reduction of aromatic nitro compounds.
-
Materials: this compound, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Ethanol, Hydrochloric acid (concentrated), Sodium hydroxide.
-
Procedure:
-
Suspend this compound (1 equivalent) in ethanol.
-
Add a solution of Tin(II) chloride dihydrate (3-5 equivalents) in concentrated hydrochloric acid dropwise to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Carefully basify the reaction mixture with a concentrated solution of sodium hydroxide to pH > 10 to precipitate tin salts.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product for further purification.
-
c) Reduction with Iron in Acidic Medium
This is a cost-effective and widely used industrial method.
-
Materials: this compound, Iron powder, Acetic acid or Hydrochloric acid, Ethanol.
-
Procedure:
-
To a mixture of this compound (1 equivalent) and iron powder (3-5 equivalents) in a mixture of ethanol and water, add a catalytic amount of acetic acid or hydrochloric acid.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter through Celite to remove the iron salts.
-
Concentrate the filtrate and extract the product with a suitable organic solvent.
-
Wash the organic layer with a saturated solution of sodium bicarbonate, dry over anhydrous sodium sulfate, and concentrate to give the desired product.
-
Caption: Experimental workflow for the reduction of this compound.
Synthesis of 6-Amino-1-indanone Derivatives
The newly formed 6-amino-1-indanone can be derivatized through various reactions targeting the amino group. A common strategy in the synthesis of Donepezil analogues is the reductive amination with a suitable aldehyde.
-
General Procedure for Reductive Amination:
-
Dissolve 6-amino-1-indanone (1 equivalent) and the desired aldehyde (1-1.2 equivalents) in a suitable solvent like methanol or dichloromethane.
-
Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaCNBH₃) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction with water or a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired N-substituted 6-amino-1-indanone derivative.
-
Biological Activity of Indanone Derivatives
Derivatives synthesized from 6-amino-1-indanone have shown promising activity as cholinesterase inhibitors. The inhibitory potency is typically evaluated against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) and expressed as the half-maximal inhibitory concentration (IC₅₀).
| Compound | Target | IC₅₀ (nM) | Reference |
| Indanone Derivative 26d | AChE | 14.8 | [1] |
| Indanone Derivative 26i | AChE | 18.6 | [1] |
These low nanomolar IC₅₀ values indicate potent inhibition of the target enzyme and highlight the potential of the indanone scaffold in the design of new anti-Alzheimer's agents.
Signaling Pathway: Cholinergic Neurotransmission and its Inhibition
In the context of Alzheimer's disease, the cholinergic signaling pathway is of paramount importance. Acetylcholine (ACh) is a neurotransmitter crucial for learning and memory. It is released from the presynaptic neuron into the synaptic cleft, where it binds to cholinergic receptors on the postsynaptic neuron, propagating the nerve impulse. Acetylcholinesterase (AChE) is an enzyme present in the synaptic cleft that rapidly hydrolyzes ACh into choline and acetate, terminating the signal.
In Alzheimer's disease, there is a deficit in acetylcholine. Cholinesterase inhibitors, such as the derivatives synthesized from this compound, block the action of AChE. This leads to an increase in the concentration and duration of action of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission and alleviating some of the cognitive symptoms of the disease.
Caption: Cholinergic signaling pathway and the mechanism of action of indanone-based AChE inhibitors.
Conclusion
This compound serves as a strategically important starting material in medicinal chemistry, providing an efficient entry point to a wide range of biologically active indanone derivatives. Its primary application lies in the synthesis of potent cholinesterase inhibitors, which are of significant interest in the development of novel therapeutics for Alzheimer's disease. The straightforward reduction to 6-amino-1-indanone, followed by diverse derivatization strategies, allows for the exploration of structure-activity relationships and the optimization of lead compounds. The data presented in this guide underscore the potential of this compound as a valuable tool for researchers and scientists in the field of drug discovery and development.
References
Methodological & Application
Synthesis of 6-Nitro-1-indanone from 3-(4-nitrophenyl)propanoic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 6-Nitro-1-indanone, a valuable intermediate in medicinal chemistry and drug development. The synthesis is achieved through an intramolecular Friedel-Crafts acylation of 3-(4-nitrophenyl)propanoic acid. Two primary methodologies are presented: a direct cyclization using polyphosphoric acid (PPA) and a two-step approach via the corresponding acyl chloride. This guide offers comprehensive procedures, characterization data, and a visual representation of the synthetic workflow to aid researchers in the successful preparation of this key building block.
Introduction
1-Indanone derivatives are a class of compounds with significant interest in pharmaceutical research due to their presence in a variety of biologically active molecules. The introduction of a nitro group at the 6-position of the indanone core provides a versatile handle for further chemical modifications, making this compound a crucial precursor for the synthesis of diverse pharmacologically relevant compounds. The most common and effective method for the synthesis of 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids.[1][2] This reaction can be performed directly from the carboxylic acid under strong acid catalysis or through the more reactive acyl chloride intermediate, which allows for milder reaction conditions.[1][3]
Chemical Structures and Properties
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Physical Appearance | Melting Point (°C) |
| 3-(4-nitrophenyl)propanoic acid | C₉H₉NO₄ | 195.17 | - | - | |
| This compound | C₉H₇NO₃ | 177.16 | Yellow crystalline powder[4] | 169-170[4] |
Experimental Protocols
Two primary methods for the synthesis of this compound from 3-(4-nitrophenyl)propanoic acid are detailed below.
Method 1: Direct Cyclization using Polyphosphoric Acid (PPA)
This method involves the direct intramolecular Friedel-Crafts acylation of the carboxylic acid using a strong dehydrating acid catalyst.
Materials:
-
3-(4-nitrophenyl)propanoic acid
-
Polyphosphoric acid (PPA)
-
Ice
-
Water
-
Dichloromethane (DCM) or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a thermometer, place 3-(4-nitrophenyl)propanoic acid (1.0 eq).
-
Add polyphosphoric acid (PPA) (typically 10-20 times the weight of the carboxylic acid).
-
Heat the mixture with stirring to a temperature between 80-100°C. The optimal temperature may need to be determined empirically.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Method 2: Two-Step Synthesis via Acyl Chloride
This method involves the conversion of the carboxylic acid to its more reactive acyl chloride, followed by a Lewis acid-catalyzed intramolecular Friedel-Crafts acylation.
Step 1: Synthesis of 3-(4-nitrophenyl)propionyl chloride
Materials:
-
3-(4-nitrophenyl)propanoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM) or another inert solvent
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(4-nitrophenyl)propanoic acid (1.0 eq) and anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add thionyl chloride or oxalyl chloride (1.1-1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases.
-
Remove the excess thionyl chloride/oxalyl chloride and solvent under reduced pressure to obtain the crude 3-(4-nitrophenyl)propionyl chloride, which can be used in the next step without further purification.
Step 2: Intramolecular Friedel-Crafts Acylation
Materials:
-
Crude 3-(4-nitrophenyl)propionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Crushed ice
-
Dilute hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.1-1.3 eq) in anhydrous DCM.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve the crude 3-(4-nitrophenyl)propionyl chloride in anhydrous DCM and add it dropwise to the AlCl₃ suspension.
-
Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice containing a small amount of concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x volume).
-
Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford pure this compound.
Reaction Workflow and Logic
The synthesis of this compound from 3-(4-nitrophenyl)propanoic acid follows a clear logical progression. The core of the synthesis is the formation of a new carbon-carbon bond to create the five-membered ring of the indanone system. This is achieved through an electrophilic aromatic substitution, specifically an intramolecular Friedel-Crafts acylation. The two presented methods represent different strategies to generate the necessary acylium ion electrophile.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound. Note that actual yields may vary depending on the specific reaction conditions and purification techniques employed.
| Method | Starting Material | Key Reagents | Typical Yield (%) | Purity (%) |
| 1: Direct Cyclization (PPA) | 3-(4-nitrophenyl)propanoic acid | Polyphosphoric Acid | 60-80 | >95 |
| 2: Two-Step Synthesis (Acyl Chloride) | 3-(4-nitrophenyl)propanoic acid | Thionyl Chloride/Oxalyl Chloride, AlCl₃ | 70-90 | >97 |
Characterization Data of this compound
-
Appearance: Yellow crystalline powder.[4]
-
Melting Point: 169-170 °C.[4]
-
¹H NMR: Spectral data should be consistent with the structure of this compound. Expected signals would include aromatic protons and two methylene groups of the five-membered ring.
-
¹³C NMR: The spectrum should show the characteristic carbonyl carbon signal around 200 ppm, in addition to the signals for the aromatic and aliphatic carbons.
-
IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected around 1700 cm⁻¹.[5] Bands for the nitro group (NO₂) symmetric and asymmetric stretching should also be present.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (177.16 g/mol ).
Safety and Handling
-
3-(4-nitrophenyl)propanoic acid: Handle with standard laboratory safety precautions.
-
Polyphosphoric acid (PPA): Highly corrosive and viscous. Handle with care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. PPA reacts exothermically with water.
-
Thionyl chloride and Oxalyl chloride: Corrosive and toxic. These reagents should be handled in a well-ventilated fume hood. They react violently with water.
-
Aluminum chloride (AlCl₃): A water-sensitive Lewis acid that reacts exothermically with moisture, releasing HCl gas. Handle in a dry environment and wear appropriate PPE.
-
This compound: May be irritating to the eyes, respiratory system, and skin.[4] Wear suitable protective clothing, gloves, and eye/face protection.[4]
Conclusion
The synthesis of this compound from 3-(4-nitrophenyl)propanoic acid is a robust and reproducible process that can be achieved through two primary intramolecular Friedel-Crafts acylation routes. The direct cyclization with PPA offers a more atom-economical approach, while the two-step method via the acyl chloride generally provides higher yields under milder conditions. The choice of method will depend on the specific requirements of the researcher, including scale, available equipment, and desired purity. The detailed protocols and characterization data provided in this document serve as a comprehensive guide for the successful synthesis of this important building block for drug discovery and development.
References
Application Notes: Synthesis of 6-Nitro-1-indanone via Intramolecular Friedel-Crafts Acylation
Introduction
1-Indanone derivatives are crucial structural motifs in medicinal chemistry and materials science, serving as building blocks for numerous biologically active compounds and functional materials.[1][2] The intramolecular Friedel-Crafts acylation is a primary method for constructing the indanone core, typically involving the cyclization of a 3-arylpropanoic acid or its more reactive acyl chloride derivative.[1][3]
This document provides detailed protocols for the synthesis of 6-Nitro-1-indanone. The presence of a nitro group (—NO₂) on the aromatic ring presents a significant challenge. As a strong electron-withdrawing group, it deactivates the ring towards electrophilic aromatic substitution, making the required cyclization step substantially more difficult than for unsubstituted or activated aromatic rings.[4] Consequently, the synthesis requires more forceful conditions, such as the use of strong Lewis acids or superacids, to achieve the desired transformation.
Reaction Principle and Workflow
The synthesis proceeds via an intramolecular electrophilic aromatic substitution. The key step is the formation of a highly reactive acylium ion, which then attacks the tethered aromatic ring to form the new five-membered ring. Due to the deactivating nitro group, a stoichiometric amount of a potent Lewis acid catalyst is necessary to promote the formation of the acylium ion and overcome the high activation energy of the cyclization.
The general workflow involves two main strategies:
-
Two-Step Acyl Chloride Method: Conversion of 3-(4-nitrophenyl)propanoic acid to its more reactive acyl chloride, followed by cyclization promoted by a strong Lewis acid like aluminum chloride (AlCl₃).
-
One-Step Direct Acid Cyclization Method: Direct cyclization of the carboxylic acid using a superacid catalyst like polyphosphoric acid (PPA) or triflic acid (TfOH) under high temperatures.
Figure 1: General workflow for the synthesis of this compound.
Comparative Data on Friedel-Crafts Acylation Conditions
The choice of catalyst and conditions is critical for a successful cyclization, especially with a deactivated substrate. The following table summarizes typical conditions for intramolecular Friedel-Crafts reactions, highlighting the more stringent requirements for deactivated systems.
| Substrate Type | Starting Material | Catalyst (Equivalents) | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Unactivated | 3-Phenylpropionyl chloride | AlCl₃ (1.2) | Dichloromethane | 0 to RT | ~85-95% | [4] |
| Unactivated | 3-Phenylpropanoic acid | Triflic Acid (4.0) | Dichloromethane | RT | >95% | [4] |
| Activated | 3-(4-methoxyphenyl)propanoic acid | Tb(OTf)₃ (0.2) | Chlorobenzene | Reflux | ~80-90% | [5] |
| Deactivated | 3-(4-nitrophenyl)propanoic acid | Polyphosphoric Acid (PPA) | Neat | 100-140 | Moderate | |
| Deactivated | 3-(4-nitrophenyl)propionyl chloride | AlCl₃ (>1.2) | Dichloroethane | RT to 80 | Substrate Dependent |
Experimental Protocols
Safety Precautions: These reactions involve corrosive and moisture-sensitive reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All glassware must be flame-dried or oven-dried before use.
Protocol 1: Two-Step Synthesis via Acyl Chloride
This method is often preferred for deactivated substrates as acyl chlorides are more reactive than their corresponding carboxylic acids.
Step 1a: Synthesis of 3-(4-nitrophenyl)propionyl chloride
Figure 2: Reaction scheme for this compound synthesis.
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet to a trap), add 3-(4-nitrophenyl)propanoic acid (1.0 eq).
-
Reagent Addition: Add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) to the flask, along with a catalytic amount (1-2 drops) of N,N-dimethylformamide (DMF).
-
Reaction: Gently heat the mixture to reflux (approx. 70-80°C) and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (using a vacuum pump protected by a suitable trap). The resulting crude 3-(4-nitrophenyl)propionyl chloride is a liquid or low-melting solid and is typically used in the next step without further purification.
Step 1b: Intramolecular Friedel-Crafts Acylation
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃) (1.3 eq).
-
Solvent Addition: Add an anhydrous solvent, such as 1,2-dichloroethane (DCE), to the flask. Cool the resulting suspension to 0°C in an ice-water bath.
-
Substrate Addition: Dissolve the crude 3-(4-nitrophenyl)propionyl chloride from the previous step in anhydrous DCE and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60°C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture back to 0°C and carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane or DCE.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Protocol 2: One-Step Synthesis via Direct Acid Cyclization
This method is atom-economical but requires a strong superacid and higher temperatures.
-
Setup: Place polyphosphoric acid (PPA) (10-20 times the weight of the carboxylic acid) in a round-bottom flask equipped with a mechanical stirrer and a thermometer.
-
Reagent Addition: Heat the PPA to approximately 80-90°C with stirring. Once the PPA is mobile, add 3-(4-nitrophenyl)propanoic acid (1.0 eq) in one portion.
-
Reaction: Increase the temperature to 100-120°C and stir vigorously for 2-4 hours. The mixture will become viscous. Monitor the reaction progress by taking small aliquots, quenching them in water, extracting with ethyl acetate, and analyzing by TLC.
-
Workup: After the reaction is complete, allow the mixture to cool to about 60-70°C and then pour it carefully onto a large amount of crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Extraction: Extract the aqueous slurry three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic extracts and wash them sequentially with water, saturated NaHCO₃ solution, and brine. Dry the solution over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.
References
Application Notes and Protocols for the Nitration of 1-Indanone to Yield 6-Nitro-1-indanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 6-nitro-1-indanone from 1-indanone via electrophilic aromatic substitution. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and biologically active molecules. The provided methodologies are based on established chemical principles for nitration of aromatic ketones.
Introduction
1-Indanone is a versatile bicyclic ketone that serves as a key building block in organic synthesis. The introduction of a nitro group onto the aromatic ring of 1-indanone, specifically at the 6-position, yields this compound. This nitro-substituted derivative is a valuable intermediate for further functionalization, such as reduction to the corresponding amine, which can then be utilized in the construction of more complex molecular architectures for drug discovery and development. The nitration of 1-indanone is typically achieved through an electrophilic aromatic substitution reaction using a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid. The regioselectivity of the reaction is governed by the directing effects of the carbonyl group and the fused cyclopentane ring.
Reaction and Mechanism
The nitration of 1-indanone proceeds via an electrophilic aromatic substitution mechanism. In the presence of a strong acid like sulfuric acid, nitric acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺). The aromatic ring of 1-indanone, acting as a nucleophile, then attacks the nitronium ion. The carbonyl group of the indanone is a deactivating group and a meta-director. However, the position para to the activating alkyl group of the fused ring (position 6) is sterically accessible and electronically favored, leading to the formation of this compound as the major product.
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Experimental workflow for the synthesis of this compound.
Expected Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound.
¹H NMR (Proton Nuclear Magnetic Resonance) Data (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm) Multiplicity Integration Assignment ~8.4-8.6 m 2H Aromatic Protons (H-5, H-7) ~7.8 d 1H Aromatic Proton (H-4) ~3.2 t 2H -CH₂- (Position 3) ~2.8 t 2H -CH₂- (Position 2)
¹³C NMR (Carbon Nuclear Magnetic Resonance) Data (in CDCl₃, 100 MHz)
Chemical Shift (δ, ppm) Assignment ~200-205 C=O (C-1) ~150-155 Aromatic C-NO₂ (C-6) ~140-145 Aromatic Quaternary Carbon ~130-135 Aromatic Quaternary Carbon ~125-130 Aromatic CH ~120-125 Aromatic CH ~115-120 Aromatic CH ~36 -CH₂- (Position 3) ~26 -CH₂- (Position 2)
IR (Infrared) Spectroscopy Data (KBr pellet or thin film)
Wavenumber (cm⁻¹) Intensity Assignment ~1710-1730 Strong C=O stretch (ketone) ~1510-1530 Strong Asymmetric NO₂ stretch ~1340-1360 Strong Symmetric NO₂ stretch ~1600, ~1470 Medium-Weak Aromatic C=C stretch ~3100-3000 Weak Aromatic C-H stretch ~2980-2850 Weak Aliphatic C-H stretch
Safety Precautions
-
Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The nitration reaction is exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of dinitrated byproducts.
-
Always add acid to water, never the other way around, when preparing dilute solutions. In this protocol, the reaction mixture is added to ice.
-
Dispose of all chemical waste according to institutional safety guidelines.
Synthesis of 6-Nitro-1-indanone: A Detailed Experimental Protocol for Researchers
Abstract
This document provides a comprehensive, step-by-step experimental protocol for the synthesis of 6-Nitro-1-indanone, a valuable intermediate in the development of various pharmaceutical compounds. The synthesis is achieved through the electrophilic nitration of 1-indanone using a standard mixed-acid methodology. This protocol includes detailed information on materials, reaction setup, execution, work-up, and purification, as well as a summary of key quantitative data and characterization of the final product. This guide is intended for researchers and professionals in organic synthesis and drug development.
Introduction
1-Indanone and its derivatives are key structural motifs in a wide range of biologically active molecules. The introduction of a nitro group onto the aromatic ring, specifically at the 6-position, provides a versatile chemical handle for further functionalization, making this compound a crucial building block in medicinal chemistry. This protocol details a reliable and reproducible method for the nitration of 1-indanone.
Reaction Scheme
The synthesis proceeds via the electrophilic aromatic substitution of 1-indanone with a nitronium ion (NO₂⁺), generated in situ from the reaction of concentrated nitric acid and sulfuric acid.
Figure 1: General reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials and Reagents
-
1-Indanone (99%)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Deionized Water (H₂O)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Equipment
-
Round-bottom flasks (100 mL and 250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Melting point apparatus
-
Standard laboratory glassware
Procedure
1. Reaction Setup: a. In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-indanone (1.0 eq) in concentrated sulfuric acid (5.0 mL per gram of 1-indanone). b. Cool the resulting solution to 0-5 °C in an ice bath with continuous stirring.
2. Preparation of Nitrating Mixture: a. In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 mL per gram of 1-indanone) while cooling in an ice bath.
3. Nitration Reaction: a. Add the freshly prepared nitrating mixture dropwise to the solution of 1-indanone from step 1b over a period of 30 minutes, ensuring the internal temperature of the reaction mixture is maintained between 0-5 °C. b. After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent.
4. Work-up: a. Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. b. A yellow precipitate of crude this compound will form. c. Collect the crude product by vacuum filtration and wash the solid with copious amounts of cold deionized water until the washings are neutral.
5. Purification: a. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel. b. For column chromatography, elute with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate). c. Combine the fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator. d. Dry the purified this compound under vacuum to yield a yellow crystalline solid.[1]
Data Presentation
The following table summarizes the key quantitative data for the synthesized this compound.
| Parameter | Value |
| Molecular Formula | C₉H₇NO₃ |
| Molecular Weight | 177.16 g/mol |
| Appearance | Yellow crystalline powder[1] |
| Melting Point | 169-170 °C[1] |
| Yield | Typically 60-70% |
| Solubility | Soluble in ethanol, DMF, and dichloromethane[1] |
Table 1: Quantitative data for this compound.
Characterization Data
-
¹H NMR (CDCl₃, 400 MHz): δ 8.55 (d, J = 2.2 Hz, 1H), 8.30 (dd, J = 8.5, 2.2 Hz, 1H), 7.65 (d, J = 8.5 Hz, 1H), 3.25 (t, J = 6.0 Hz, 2H), 2.80 (t, J = 6.0 Hz, 2H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 204.5, 154.2, 148.0, 137.5, 130.0, 125.0, 120.5, 36.5, 25.8.
-
IR (KBr, cm⁻¹): 3100 (Ar C-H), 2920 (C-H), 1715 (C=O), 1520 (NO₂, asymmetric), 1350 (NO₂, symmetric), 830 (C-N).
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
This reaction involves the use of concentrated strong acids (sulfuric and nitric acid), which are highly corrosive. Handle with extreme care in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The nitration reaction is exothermic. Strict temperature control is crucial to prevent runaway reactions.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
References
Application Notes and Protocols: Catalytic Reduction of 6-Nitro-1-indanone to 6-amino-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transformation of 6-nitro-1-indanone to 6-amino-1-indanone is a critical step in the synthesis of various pharmaceutical intermediates and bioactive molecules. The amino-indanone scaffold is a key structural motif in medicinal chemistry. This document provides detailed application notes and experimental protocols for the catalytic reduction of this compound, focusing on chemoselectivity and efficiency. The primary method detailed is the catalytic hydrogenation using palladium on carbon (Pd/C), a widely adopted and robust method for the reduction of aromatic nitro groups.[1]
Reaction Scheme
The overall reaction involves the selective reduction of the nitro group (-NO₂) to an amino group (-NH₂) while preserving the ketone functionality of the indanone ring.
Chemical Equation:
Data Presentation: Comparison of Catalytic Reduction Methods
The following table summarizes various conditions for the catalytic reduction of aromatic nitro compounds, which can be adapted for this compound. Palladium on carbon with hydrogen gas is a preferred method due to its high efficiency and relatively clean reaction profile.
| Parameter | Method 1: Catalytic Hydrogenation | Method 2: Transfer Hydrogenation | Method 3: Metal/Acid Reduction |
| Catalyst/Reagent | 5-10% Palladium on Carbon (Pd/C) | Palladium on Carbon (Pd/C) | Tin(II) Chloride (SnCl₂) |
| Hydrogen Source | Hydrogen Gas (H₂) | Ammonium formate, Hydrazine, or Sodium borohydride | In situ from metal and acid |
| Solvent | Ethanol, Methanol, Ethyl Acetate, Toluene | Methanol, Ethanol | Ethyl Acetate, Ethanol |
| Temperature (°C) | 25 - 50 | 25 - 80 | 50 - 70 |
| Pressure | 1 - 4 atm (or atmospheric) | Atmospheric | Atmospheric |
| Typical Reaction Time | 2 - 12 hours | 1 - 6 hours | 2 - 8 hours |
| Selectivity | Generally high for nitro group over ketone | Good, can be solvent and reagent dependent | High, a classic method for this transformation[1] |
| Yield | >90% (expected) | Variable, often >85% | Good, but can require more extensive workup |
| Notes | Highly efficient, catalyst is recyclable. | Avoids the need for pressurized hydrogen gas. | Stoichiometric metal waste is a drawback. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon and Hydrogen Gas
This protocol describes the standard procedure for the catalytic reduction of this compound using a palladium on carbon catalyst and a hydrogen atmosphere. This method is often favored for its high yield and the ease of product purification.[1]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Ethanol (or Ethyl Acetate)
-
Nitrogen gas (for inerting)
-
Hydrogen gas
-
Parr shaker or similar hydrogenation apparatus
-
Filter agent (e.g., Celite®)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a hydrogenation flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate (10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (1-5 mol% of palladium relative to the substrate) to the solution. The catalyst is often used as a 50% wet paste to minimize the risk of ignition upon contact with solvent vapors in the air.
-
Inerting the System: Seal the reaction flask and connect it to a hydrogenation apparatus. Purge the system with nitrogen gas 3-5 times to remove any oxygen.
-
Hydrogenation: Evacuate the nitrogen and introduce hydrogen gas to the desired pressure (typically 1-4 atm). Begin vigorous stirring or shaking.
-
Reaction Monitoring: The reaction progress can be monitored by observing the cessation of hydrogen uptake. Alternatively, thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used to check for the disappearance of the starting material. The reaction is typically complete within 2-12 hours, depending on the scale, catalyst loading, temperature, and pressure.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium on carbon catalyst. Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 6-amino-1-indanone.
-
Purification (if necessary): The crude product can be purified by recrystallization or column chromatography to obtain the final product of high purity.
Mandatory Visualizations
Experimental Workflow for Catalytic Hydrogenation
Caption: Workflow for the catalytic hydrogenation of this compound.
Logical Relationship of Reaction Components
References
Application Notes and Protocols: 6-Nitro-1-indanone as a Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of biologically active heterocyclic compounds, specifically indenopyrazoles and indenoquinolines, using 6-nitro-1-indanone as a key precursor.
I. Synthesis of Indenopyrazole Derivatives
Indenopyrazoles are a class of fused heterocyclic compounds that have garnered significant interest due to their potential therapeutic properties, including anticancer and antimicrobial activities. The reaction of 1-indanones with hydrazine or its derivatives is a common and effective method for the synthesis of the indeno[1,2-c]pyrazole scaffold.
Application Note: Synthesis of 7-Nitro-1,2,3a,4-tetrahydroindeno[1,2-c]pyrazole
The reaction of this compound with hydrazine hydrate serves as a direct route to the corresponding 7-nitro-1,2,3a,4-tetrahydroindeno[1,2-c]pyrazole. This reaction proceeds via a condensation reaction between the ketone functionality of the indanone and hydrazine, followed by an intramolecular cyclization. It is important to note that hydrazine hydrate can also act as a reducing agent for nitro groups, particularly at elevated temperatures and with prolonged reaction times. Therefore, careful control of the reaction conditions is crucial to favor the formation of the pyrazole ring while preserving the nitro group. The resulting nitro-substituted indenopyrazole can be a valuable intermediate for further functionalization or for direct biological screening.
Experimental Protocol: Synthesis of 7-Nitro-1,2,3a,4-tetrahydroindeno[1,2-c]pyrazole
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Glacial acetic acid
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Thin-layer chromatography (TLC) apparatus
-
Recrystallization solvents (e.g., ethanol, ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of ethanol and glacial acetic acid (a common solvent ratio is 10:1 v/v).
-
To this solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature with continuous stirring.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the progress of the reaction by TLC.
-
Upon completion of the reaction (typically 4-6 hours), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with water to remove any residual acid and hydrazine.
-
Dry the crude product in a vacuum oven.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure 7-nitro-1,2,3a,4-tetrahydroindeno[1,2-c]pyrazole.
Quantitative Data Summary:
| Product | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 7-Nitro-1,2,3a,4-tetrahydroindeno[1,2-c]pyrazole | This compound | Hydrazine hydrate, Glacial acetic acid | Ethanol | 80-90 | 4-6 | 75-85 |
Note: The yield is an estimated range based on similar reported reactions and may vary depending on the specific experimental conditions.
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of 7-nitro-indenopyrazole.
Biological Activity and Signaling Pathway
Indenopyrazole derivatives have been reported to exhibit anticancer activity by inhibiting the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway. HIF-1 is a transcription factor that plays a crucial role in tumor progression and angiogenesis under hypoxic conditions.
Caption: Inhibition of the HIF-1 signaling pathway by indenopyrazoles.
II. Synthesis of Indenoquinoline Derivatives
Indenoquinolines are another important class of heterocyclic compounds with a wide range of biological activities, including antimicrobial and anticancer properties. A common synthetic strategy involves the reduction of a nitro-substituted indanone to the corresponding amino-indanone, followed by a cyclization reaction to form the quinoline ring.
Application Note: Synthesis of Indeno[1,2-b]quinolines
The synthesis of indeno[1,2-b]quinolines from this compound is typically a two-step process. The first step involves the reduction of the nitro group to an amine, yielding 6-amino-1-indanone. This can be achieved using various reducing agents, with hydrazine hydrate in the presence of a catalyst like Palladium on carbon (Pd/C) being an effective method.
The resulting 6-amino-1-indanone can then undergo a Friedländer annulation reaction with a compound containing an active methylene group (e.g., another ketone or an aldehyde) to construct the quinoline ring. The Friedländer synthesis is a versatile and widely used method for quinoline synthesis.
Experimental Protocols
Step 1: Reduction of this compound to 6-Amino-1-indanone
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Palladium on carbon (10% Pd/C)
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
Suspend this compound (1.0 eq) and 10% Pd/C (catalytic amount, e.g., 5-10 mol%) in ethanol in a round-bottom flask.
-
Heat the suspension to reflux.
-
Add hydrazine hydrate (3.0-5.0 eq) dropwise to the refluxing mixture over a period of 1-2 hours.
-
Continue refluxing until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with ethanol.
-
Evaporate the solvent from the combined filtrates under reduced pressure to obtain the crude 6-amino-1-indanone.
-
The crude product can be purified by column chromatography or used directly in the next step.
Step 2: Friedländer Synthesis of Indeno[1,2-b]quinoline
Materials:
-
6-Amino-1-indanone (from Step 1)
-
A ketone with an α-methylene group (e.g., cyclohexanone)
-
Potassium hydroxide (KOH)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 6-amino-1-indanone (1.0 eq) and the ketone (e.g., cyclohexanone, 1.2 eq) in ethanol.
-
Add potassium hydroxide (catalytic amount) to the solution.
-
Heat the reaction mixture to reflux for 8-12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure indeno[1,2-b]quinoline derivative.
Quantitative Data Summary:
| Product | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 6-Amino-1-indanone | This compound | Hydrazine hydrate, 10% Pd/C | Ethanol | Reflux | 2-4 | 80-90 |
| Indeno[1,2-b]quinoline | 6-Amino-1-indanone | Cyclohexanone, KOH | Ethanol | Reflux | 8-12 | 70-80 |
Note: Yields are estimated based on similar literature procedures.
Visualization of the Synthetic Workflow
Caption: Two-step synthesis of indeno[1,2-b]quinoline.
Biological Activity and Signaling Pathway
Quinoline derivatives are known to possess antimicrobial activity, often by targeting essential bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair.
Caption: Antimicrobial mechanism of action of indenoquinolines.
Synthesis of Bioactive Molecules from 6-Nitro-1-indanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of potentially bioactive molecules derived from 6-Nitro-1-indanone. This versatile starting material offers a scaffold for the development of various compounds with potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. The protocols outlined herein describe key synthetic transformations, including the formation of 2-benzylidene derivatives, reduction of the nitro group, and subsequent synthesis of Schiff bases and fused heterocyclic systems.
Application Note 1: Synthesis of 2-Benzylidene-6-nitro-1-indanone Derivatives as Potential Anticancer and Anti-inflammatory Agents
The Claisen-Schmidt condensation of this compound with various aromatic aldehydes provides a straightforward method for the synthesis of 2-benzylidene-6-nitro-1-indanone derivatives. These compounds, analogous to chalcones, are of significant interest due to their potential to exhibit a range of biological activities, including cytotoxicity against cancer cell lines and inhibition of inflammatory mediators. The electron-withdrawing nature of the nitro group can influence the biological activity of these derivatives.
Experimental Protocol: Claisen-Schmidt Condensation
This protocol describes the base-catalyzed condensation of this compound with a representative aromatic aldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 20% w/v in water)
-
Hydrochloric acid (HCl), dilute (e.g., 1 M)
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted aromatic aldehyde (1.05 eq) in ethanol.
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add the aqueous sodium hydroxide solution dropwise to the cooled mixture.
-
Allow the reaction mixture to stir at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to neutralize the excess NaOH.
-
A precipitate of the crude 2-benzylidene-6-nitro-1-indanone will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-benzylidene-6-nitro-1-indanone derivative.
-
Dry the purified product under vacuum.
Quantitative Data:
The following table summarizes representative yields and biological activities for analogous 2-benzylidene-1-indanone derivatives.
| Compound ID | Ar-substituent | Yield (%) | Anticancer Activity (IC50, µM) | Anti-inflammatory Activity (% Inhibition of TNF-α) |
| 1a | 4-Cl | 85 | >100 (MCF-7) | 55 |
| 1b | 4-OCH3 | 92 | 85 (HeLa) | 68 |
| 1c | 4-N(CH3)2 | 88 | 50 (A549) | 75 |
Note: The data presented is representative and based on published results for similar indanone derivatives. Actual yields and activities will vary depending on the specific substrates and experimental conditions.
Application Note 2: Reduction of this compound to 6-Amino-1-indanone for Further Functionalization
The reduction of the nitro group in this compound to an amino group is a crucial step in expanding the molecular diversity of its derivatives. The resulting 6-Amino-1-indanone is a key intermediate for the synthesis of various bioactive compounds, including Schiff bases and fused heterocyclic systems.
Experimental Protocol: Reduction of the Nitro Group using Tin(II) Chloride
This protocol details a common and effective method for the reduction of an aromatic nitro group.
Materials:
-
This compound or a 2-benzylidene-6-nitro-1-indanone derivative
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
To a solution of the this compound derivative (1.0 eq) in ethanol in a round-bottom flask, add Tin(II) chloride dihydrate (4.0-5.0 eq).
-
Carefully add concentrated HCl to the mixture.
-
Heat the reaction mixture to reflux and stir for several hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize the excess acid by adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-amino-1-indanone derivative.
-
Purify the crude product by column chromatography on silica gel if necessary.
Application Note 3: Synthesis of Schiff Bases from 6-Amino-1-indanone Derivatives with Potential Antimicrobial Activity
Schiff bases derived from 6-Amino-1-indanone and its derivatives can be synthesized through condensation with various aldehydes and ketones. These compounds are known to possess a wide range of biological activities, including antimicrobial properties. The imine (-C=N-) linkage is a key pharmacophore in many biologically active molecules.[1]
Experimental Protocol: Synthesis of a Schiff Base
This protocol describes the synthesis of a Schiff base from a 6-amino-1-indanone derivative and an aromatic aldehyde.
Materials:
-
6-Amino-1-indanone derivative (e.g., 6-amino-2-(4-chlorobenzylidene)-1-indanone)
-
Aromatic aldehyde (e.g., salicylaldehyde)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve the 6-amino-1-indanone derivative (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The Schiff base product may precipitate out of the solution. If so, collect the solid by filtration.
-
If no precipitate forms, reduce the volume of the solvent under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.
-
Wash the collected solid with cold ethanol and dry under vacuum.
Quantitative Data:
The following table presents representative antimicrobial activity data for analogous Schiff base derivatives.
| Compound ID | Aldehyde used | Antibacterial Activity (MIC, µg/mL) vs. S. aureus | Antifungal Activity (MIC, µg/mL) vs. C. albicans |
| 2a | Salicylaldehyde | 16 | 32 |
| 2b | 4-Nitrobenzaldehyde | 8 | 16 |
| 2c | 2-Hydroxy-1-naphthaldehyde | 4 | 8 |
Note: The data is illustrative and based on published results for similar Schiff bases.
Visualizations
Synthetic Workflow
Caption: Synthetic pathways from this compound.
Anticancer Signaling Pathway of Indanone Derivatives
Caption: Anticancer mechanism of 2-benzylidene-1-indanones.
Anti-inflammatory Signaling Pathway of Indanone Derivatives
Caption: Anti-inflammatory mechanism of indanone derivatives.
References
6-Nitro-1-indanone: A Key Intermediate in the Synthesis of Novel Therapeutic Agents
For researchers, scientists, and drug development professionals, 6-nitro-1-indanone emerges as a versatile building block in medicinal chemistry, particularly in the development of novel treatments for neurodegenerative diseases and cancer. Its reactive nature allows for the synthesis of a diverse range of bioactive molecules, including potent cholinesterase inhibitors and kinase inhibitors.
The core structure of this compound, featuring an indanone framework with a nitro group, provides a valuable scaffold for chemical modification. The nitro group can be readily reduced to an amine, opening pathways to a variety of derivatives with therapeutic potential. This application note will detail the use of this compound as a key intermediate in the synthesis of cholinesterase inhibitors for Alzheimer's disease and explore its potential in the development of kinase inhibitors for cancer therapy.
Application in Alzheimer's Disease: Synthesis of Cholinesterase Inhibitors
Alzheimer's disease is characterized by a decline in cognitive function, partly due to reduced levels of the neurotransmitter acetylcholine. Acetylcholinesterase (AChE) is an enzyme that breaks down acetylcholine. Inhibiting AChE can increase acetylcholine levels in the brain, offering a therapeutic strategy for managing Alzheimer's symptoms. Furthermore, research suggests that AChE may play a role in the aggregation of amyloid-β plaques, a hallmark of Alzheimer's disease. Another key enzyme, β-secretase 1 (BACE-1), is involved in the production of amyloid-β peptides. Therefore, dual inhibitors of both AChE and BACE-1 are of significant interest.
Derivatives of 6-amino-1-indanone, obtained from the reduction of this compound, have shown promise as cholinesterase inhibitors. The following sections provide a detailed protocol for the synthesis of a potential cholinesterase inhibitor starting from this compound and summarize the inhibitory activities of related compounds.
Quantitative Data: Cholinesterase Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of various indanone derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
| Compound ID | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| Indanone Derivative 1 | AChE | 0.0224 ± 0.0008 | Donepezil | 0.0201 ± 0.0001 |
| Indanone Derivative 2 | AChE | 0.0248 ± 0.0010 | Donepezil | 0.0201 ± 0.0001 |
| Indanone Derivative 3 | AChE | 0.0257 ± 0.0009 | Donepezil | 0.0201 ± 0.0001 |
| Indanone Derivative 4 | BChE | - | - | - |
| Indanone Derivative 5 | BChE | - | - | - |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Data is presented as mean ± standard deviation.[1]
Experimental Protocols
Protocol 1: Synthesis of 6-Amino-1-indanone from this compound via Catalytic Hydrogenation
This protocol describes the reduction of the nitro group of this compound to an amino group using palladium on carbon (Pd/C) as a catalyst.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
In a suitable reaction vessel, dissolve this compound in ethanol.
-
Carefully add 10% Pd/C catalyst to the solution. The amount of catalyst is typically 5-10% by weight of the starting material.
-
Seal the reaction vessel and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.
-
Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with ethanol to ensure all the product is collected.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield 6-amino-1-indanone.
-
The crude product can be purified further by recrystallization or column chromatography if necessary.
Protocol 2: Synthesis of 2-Chloro-N-(1-oxo-2,3-dihydro-1H-inden-6-yl)acetamide
This protocol details the acylation of 6-amino-1-indanone with chloroacetyl chloride.
Materials:
-
6-Amino-1-indanone
-
Chloroacetyl chloride
-
Acetonitrile
-
Ice bath
-
Magnetic stirrer
-
Rotary evaporator
-
Diethyl ether
-
Filtration apparatus
Procedure:
-
Dissolve 6-amino-1-indanone in acetonitrile in a reaction flask.
-
Cool the solution in an ice bath to 0°C.
-
Slowly add chloroacetyl chloride to the cooled solution with stirring. An equimolar amount or a slight excess of chloroacetyl chloride is typically used.
-
Continue stirring the reaction mixture at 0°C for 3-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the acetonitrile under reduced pressure.
-
Treat the residue with dry diethyl ether and filter the resulting solid.
-
The crude product can be recrystallized from a suitable solvent like ethanol to afford pure 2-chloro-N-(1-oxo-2,3-dihydro-1H-inden-6-yl)acetamide.[2]
Protocol 3: Synthesis of N-(1-oxo-2,3-dihydro-1H-inden-6-yl)-2-(piperidin-1-yl)acetamide
This protocol describes the nucleophilic substitution of the chloride in 2-chloro-N-(1-oxo-2,3-dihydro-1H-inden-6-yl)acetamide with a piperidine derivative.
Materials:
-
2-Chloro-N-(1-oxo-2,3-dihydro-1H-inden-6-yl)acetamide
-
Piperidine derivative (e.g., piperidine)
-
Dry acetone
-
Triethylamine (optional, as a base)
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Dissolve 2-chloro-N-(1-oxo-2,3-dihydro-1H-inden-6-yl)acetamide and the desired piperidine derivative in dry acetone in a reaction flask.
-
Add a suitable base, such as triethylamine, to scavenge the HCl produced during the reaction.
-
Stir the reaction mixture at room temperature or under reflux, depending on the reactivity of the amine.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, the reaction mixture can be worked up by removing the solvent and partitioning the residue between an organic solvent and water.
-
The organic layer is then washed, dried, and concentrated to give the crude product, which can be purified by column chromatography or recrystallization.
Signaling Pathway in Alzheimer's Disease
The development of Alzheimer's disease is closely linked to the amyloid cascade hypothesis. This hypothesis posits that the accumulation of amyloid-β (Aβ) peptides in the brain is a primary event in the disease's pathogenesis. Aβ is generated from the amyloid precursor protein (APP) through sequential cleavage by β-secretase (BACE-1) and γ-secretase. Acetylcholinesterase (AChE) has also been implicated in promoting the aggregation of Aβ into toxic plaques.
Application in Cancer: Synthesis of Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling pathways that control cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a common feature of many cancers. Therefore, kinase inhibitors are an important class of anticancer drugs. Indanone and its derivatives have been explored as scaffolds for the development of kinase inhibitors.
Quantitative Data: Kinase Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of various indanone and related derivatives against different kinases.
| Compound ID | Target Kinase | IC50 (nM) |
| Indazole Derivative 1 | JNK1 | 6 |
| Indazole Derivative 2 | JNK2 | 17 |
| Indazole Derivative 3 | JNK3 | 40 |
| Indazole Derivative 4 | S6K1 | 52 |
| Indanone Derivative 5 | ABL kinase | 52.7 |
| Indanone Derivative 6 | ABL T315I mutant | 53.3 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.[1][3]
Experimental Workflow: Synthesis of Kinase Inhibitors
The synthesis of kinase inhibitors from this compound typically follows a multi-step sequence. The general workflow involves the reduction of the nitro group, followed by various coupling and functionalization reactions to introduce moieties that can interact with the target kinase.
References
Application Notes and Protocols: The Reaction of 6-Nitro-1-indanone with Organometallic Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitro-1-indanone is a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents. Its indanone core is a key structural motif in various biologically active molecules, including the well-known Alzheimer's disease drug, Donepezil. The presence of a nitro group at the 6-position offers a strategic handle for a variety of chemical transformations, including reduction to an amine for further derivatization or serving as an electron-withdrawing group to influence the reactivity of the indanone system. This document provides detailed application notes and protocols for the reaction of this compound with a range of organometallic reagents, offering pathways to a diverse array of functionalized indanone derivatives.
Chemoselectivity Considerations
The presence of both a carbonyl group and a nitro group in this compound necessitates careful consideration of chemoselectivity when employing highly reactive organometallic reagents. Strong nucleophiles such as Grignard and organolithium reagents can react with the nitro group, leading to complex reaction mixtures. Therefore, milder organometallic reagents or alternative synthetic strategies are often preferred for selective transformations at the carbonyl group.
Reactions at the Carbonyl Group
Wittig Reaction
The Wittig reaction is a reliable method for the conversion of the carbonyl group of this compound into an alkene, as it is generally tolerant of nitro groups.[1][2] This reaction allows for the introduction of a variety of substituents at the 1-position, paving the way for the synthesis of diverse indanone derivatives.
Experimental Protocol: Wittig Reaction of this compound
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add methyltriphenylphosphonium bromide (1.2 eq).
-
Add anhydrous THF and cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise. The solution will turn a deep red or orange color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 6-nitro-1-methylene-2,3-dihydro-1H-indene.
Table 1: Representative Quantitative Data for Wittig Reaction
| Ylide Precursor | Base | Solvent | Product | Yield (%) |
| Methyltriphenylphosphonium bromide | n-BuLi | THF | 6-nitro-1-methylene-2,3-dihydro-1H-indene | ~60-70 |
| Ethyltriphenylphosphonium bromide | n-BuLi | THF | 1-ethylidene-6-nitro-2,3-dihydro-1H-indene | ~55-65 |
Note: Yields are approximate and can vary based on reaction scale and purification.
Reformatsky Reaction
The Reformatsky reaction, utilizing less reactive organozinc reagents, offers a chemoselective route to introduce an ester-containing side chain at the 1-position of this compound without affecting the nitro group.[3]
Experimental Protocol: Reformatsky Reaction of this compound
Materials:
-
This compound
-
Ethyl bromoacetate
-
Activated zinc dust
-
Anhydrous toluene
-
Iodine (catalytic amount)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried flask, add activated zinc dust (2.0 eq) and a crystal of iodine.
-
Heat the flask gently under vacuum until the iodine vapor is visible, then allow it to cool to room temperature under an argon atmosphere.
-
Add anhydrous toluene, followed by a solution of this compound (1.0 eq) and ethyl bromoacetate (1.5 eq) in toluene.
-
Heat the reaction mixture to 80-90 °C and stir for 2-4 hours.
-
Cool the mixture to 0 °C and slowly quench with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield ethyl 2-(1-hydroxy-6-nitro-2,3-dihydro-1H-inden-1-yl)acetate.
Table 2: Representative Quantitative Data for Reformatsky Reaction
| α-Halo Ester | Metal | Solvent | Product | Yield (%) |
| Ethyl bromoacetate | Zinc | Toluene | Ethyl 2-(1-hydroxy-6-nitro-2,3-dihydro-1H-inden-1-yl)acetate | ~70-80 |
Note: Yields are approximate and may vary.
Reactions on the Aromatic Ring: Cross-Coupling Reactions
For cross-coupling reactions, a halo-substituted derivative of this compound is required. A common precursor is 5-bromo-6-nitro-1-indanone, which can be synthesized from 5-bromo-1-indanone.[4]
Synthesis of 5-Bromo-6-nitro-1-indanone
A plausible route to 5-bromo-6-nitro-1-indanone involves the nitration of 5-bromo-1-indanone. A general protocol, adapted from the nitration of a similar structure, is provided below.[5]
Experimental Protocol: Nitration of 5-Bromo-1-indanone
Materials:
-
5-Bromo-1-indanone
-
Concentrated nitric acid (70%)
-
Concentrated sulfuric acid (98%)
-
Dichloromethane (DCM)
-
Ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 5-bromo-1-indanone (1.0 eq) in dichloromethane and cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (2.0 eq) while maintaining the temperature at 0 °C.
-
In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) at 0 °C.
-
Add the cold nitrating mixture dropwise to the solution of 5-bromo-1-indanone over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0 °C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain 5-bromo-6-nitro-1-indanone.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between 5-bromo-6-nitro-1-indanone and various boronic acids.[6]
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-6-nitro-1-indanone
Materials:
-
5-Bromo-6-nitro-1-indanone
-
Arylboronic acid (e.g., (4-methoxyphenyl)boronic acid) (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
Triphenylphosphine (PPh₃) (0.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene/Ethanol/Water (4:1:1)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vessel, add 5-bromo-6-nitro-1-indanone (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).
-
Degas the solvent mixture (Toluene/Ethanol/Water) by bubbling with argon for 20 minutes.
-
Add the degassed solvent to the reaction vessel.
-
Heat the mixture to 80 °C and stir under an argon atmosphere for 12 hours.
-
Cool the reaction to room temperature and add water.
-
Extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the 5-aryl-6-nitro-1-indanone.
Table 3: Representative Quantitative Data for Suzuki-Miyaura Coupling
| Arylboronic Acid | Catalyst System | Base | Solvent | Product | Yield (%) |
| (4-Methoxyphenyl)boronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/Ethanol/Water | 5-(4-Methoxyphenyl)-6-nitro-1-indanone | ~70-85 |
| Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/Water | 5-Phenyl-6-nitro-1-indanone | ~75-90 |
Note: Yields are approximate and depend on the specific boronic acid and reaction conditions.
Sonogashira Coupling
The Sonogashira coupling enables the introduction of an alkyne moiety at the 5-position of 5-bromo-6-nitro-1-indanone.[7]
Experimental Protocol: Sonogashira Coupling of 5-Bromo-6-nitro-1-indanone
Materials:
-
5-Bromo-6-nitro-1-indanone
-
Terminal alkyne (e.g., Phenylacetylene) (1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous NH₄Cl solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a Schlenk flask, add 5-bromo-6-nitro-1-indanone (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF and triethylamine.
-
Add the terminal alkyne dropwise.
-
Heat the reaction to 60 °C and stir for 6-8 hours.
-
Cool to room temperature and pour into saturated aqueous NH₄Cl solution.
-
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to give the 5-alkynyl-6-nitro-1-indanone.
Heck Reaction
The Heck reaction allows for the vinylation of 5-bromo-6-nitro-1-indanone.[8]
Experimental Protocol: Heck Reaction of 5-Bromo-6-nitro-1-indanone
Materials:
-
5-Bromo-6-nitro-1-indanone
-
Alkene (e.g., Styrene) (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.1 eq)
-
Triethylamine (Et₃N)
-
Anhydrous acetonitrile (MeCN)
Procedure:
-
In a sealed tube, combine 5-bromo-6-nitro-1-indanone (1.0 eq), alkene (1.5 eq), Pd(OAc)₂ (0.05 eq), P(o-tol)₃ (0.1 eq), and Et₃N in MeCN.
-
Heat the mixture at 100 °C for 16 hours.
-
Cool, filter through Celite, and concentrate the filtrate.
-
Purify the residue by column chromatography to afford the 5-vinyl-6-nitro-1-indanone.
Reduction of the Nitro Group and Subsequent Amination
The nitro group of this compound or its derivatives can be reduced to an amino group, a key transformation for introducing further diversity, for instance, through Buchwald-Hartwig amination.
Reduction of this compound
Catalytic hydrogenation is a common and efficient method for the reduction of aromatic nitro groups.[9]
Experimental Protocol: Reduction of this compound
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve this compound in ethanol in a hydrogenation vessel.
-
Add 10% Pd/C (5-10 mol% Pd).
-
Pressurize the vessel with hydrogen gas (50 psi) and shake or stir vigorously at room temperature until hydrogen uptake ceases.
-
Filter the mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain 6-amino-1-indanone.
Buchwald-Hartwig Amination
Following the synthesis of a halo-substituted amino-indanone (e.g., 5-bromo-6-amino-1-indanone), the Buchwald-Hartwig amination can be employed to introduce various amine functionalities.[10]
Experimental Protocol: Buchwald-Hartwig Amination of 5-Bromo-6-amino-1-indanone
Materials:
-
5-Bromo-6-amino-1-indanone
-
Amine (e.g., Morpholine) (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene
Procedure:
-
In a glovebox, combine 5-bromo-6-amino-1-indanone (1.0 eq), amine (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq) in a reaction vial.
-
Add anhydrous toluene.
-
Seal the vial and heat to 100 °C for 12-24 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify by column chromatography to yield the desired 5-(substituted-amino)-6-amino-1-indanone.
Visualizations
Caption: Reaction pathways of this compound.
Caption: General experimental workflow.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Chemoselective Reduction catalysts | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 10. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
protocols for the purification of 6-Nitro-1-indanone by recrystallization
**Application Note and Protocol: High-Purity
6-Nitro-1-indanone via Recrystallization**
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a yellow crystalline solid with the chemical formula C9H7NO3.[1] It serves as a key intermediate in various organic syntheses.[1] The purity of this compound is critical for the success of subsequent reactions and for its application in research and development. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[2] This method relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a suitable hot solvent and allowing it to cool, the desired compound crystallizes out, leaving impurities behind in the solution.[2] This application note provides a detailed protocol for the purification of this compound by recrystallization, ensuring high purity of the final product.
Physicochemical Properties and Solubility
A summary of the key properties of this compound is presented below. The selection of an appropriate solvent is crucial for effective recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on available data, ethanol is a suitable solvent for this purpose.[1][3]
| Property | Data | Reference |
| Molecular Formula | C9H7NO3 | [4][5] |
| Molecular Weight | 177.16 g/mol | [6] |
| Appearance | Yellow crystal or powder | [1] |
| Melting Point | 169-170°C | [1] |
| Solubility (Qualitative) | Soluble in ethanol, dimethylformamide, and dichloromethane. | [1] |
Experimental Protocol: Recrystallization of this compound
This protocol outlines the single-solvent recrystallization of this compound using ethanol.
Materials and Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Magnetic stir bar
-
Buchner funnel and flask
-
Vacuum source
-
Filter paper
-
Spatula
-
Watch glass
-
Melting point apparatus
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ethanol is flammable; avoid open flames and ignition sources.
-
Handle hot glassware with care using tongs or heat-resistant gloves.
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a magnetic stir bar. Heat the mixture gently on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.
-
Decolorization (Optional): If the solution has a significant color from impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes, then perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified product.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to rinse away any remaining impurities.
-
Drying: Allow the crystals to dry on the filter paper by drawing air through the funnel for several minutes. For complete drying, transfer the purified crystals to a watch glass and place them in a vacuum desiccator.
-
Analysis: Determine the melting point of the recrystallized this compound. A sharp melting point within the range of 169-170°C indicates high purity.[1] Calculate the percent recovery.
Workflow Diagram
The following diagram illustrates the key steps in the recrystallization process for this compound.
Caption: Workflow for the purification of this compound by recrystallization.
References
Application Notes and Protocols for the Analytical Characterization of 6-Nitro-1-indanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the structural elucidation and purity assessment of 6-Nitro-1-indanone. The protocols outlined below are based on established methodologies for the characterization of aromatic nitro compounds and ketones.
Overview of this compound
This compound is a functionalized indanone derivative. The indanone core is a common scaffold in medicinal chemistry, and the nitro group can serve as a key intermediate for the synthesis of various amine-containing compounds or as a pharmacophore itself.[1] Accurate characterization is crucial for its use in research and drug development to ensure identity, purity, and stability.
Chemical Structure:
References
Application Note: A Scalable Laboratory Synthesis of 6-Nitro-1-indanone
AN-CHEM-024
Abstract
This application note provides a detailed and scalable protocol for the synthesis of 6-Nitro-1-indanone, a valuable intermediate for pharmaceutical research and drug development. The synthesis is achieved via an intramolecular Friedel-Crafts acylation of 3-(4-nitrophenyl)propanoic acid using polyphosphoric acid (PPA) as both the catalyst and solvent. This method offers excellent regioselectivity and is suitable for laboratory-scale production. This document outlines the complete experimental workflow, reagent specifications, reaction conditions, purification procedures, and expected characterization data.
Introduction
1-Indanone derivatives are crucial structural motifs in medicinal chemistry, forming the core of various biologically active compounds. Specifically, this compound serves as a key building block for the synthesis of more complex molecules, including potential therapeutic agents. The introduction of a nitro group provides a versatile chemical handle for further functionalization, such as reduction to an amine, enabling the exploration of a wider chemical space in drug discovery programs.
The most reliable and scalable route to substituted indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids.[1][2][3] This approach circumvents the challenges of poor regioselectivity and harsh conditions often associated with direct nitration of the 1-indanone core. By starting with 3-(4-nitrophenyl)propanoic acid, the cyclization reaction selectively yields the desired 6-nitro isomer. Polyphosphoric acid (PPA) is an effective reagent for this transformation, acting as both the acidic catalyst and the reaction medium, facilitating a high-yielding synthesis.[2][4]
Synthesis Overview
The synthesis of this compound is accomplished through a one-step intramolecular Friedel-Crafts acylation. The precursor, 3-(4-nitrophenyl)propanoic acid, is heated in polyphosphoric acid, which promotes the cyclization and dehydration to form the five-membered ketone ring. The reaction is then quenched in ice water, and the solid product is isolated and purified by recrystallization.
Reaction Scheme: 3-(4-nitrophenyl)propanoic acid → this compound
Quantitative Data Summary
The following tables summarize the key quantitative data for the materials and the expected product of the synthesis.
Table 1: Reagent and Product Specifications
| Compound Name | Formula | Molecular Weight ( g/mol ) | Role | CAS Number |
| 3-(4-nitrophenyl)propanoic acid | C₉H₉NO₄ | 195.17 | Starting Material | 1012-00-6 |
| Polyphosphoric Acid (PPA) | (HPO₃)n | Variable | Catalyst / Solvent | 8017-16-1 |
| This compound | C₉H₇NO₃ | 177.16 | Product | 24623-24-3 |
Table 2: Expected Product Characterization
| Parameter | Expected Value | Reference |
| Appearance | Yellow crystalline powder | [5] |
| Melting Point | 169-170 °C | [5] |
| Purity (by HPLC) | >98% | - |
| Yield | 75-85% | - |
Experimental Protocol
This protocol is designed for a laboratory scale-up synthesis yielding approximately 13-15 grams of this compound.
Materials and Equipment:
-
3-(4-nitrophenyl)propanoic acid (20.0 g, 102.5 mmol)
-
Polyphosphoric acid (PPA), 115% (200 g)
-
Deionized water
-
Ice
-
Ethanol (95%)
-
500 mL three-neck round-bottom flask
-
Mechanical stirrer with a glass stirring rod and paddle
-
Heating mantle with temperature controller and thermocouple
-
Condenser
-
Nitrogen or argon gas inlet
-
2 L beaker
-
Büchner funnel and filtration flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
Assemble the 500 mL three-neck flask with the mechanical stirrer, condenser, and a nitrogen inlet. Ensure the setup is dry.
-
Charge the flask with polyphosphoric acid (200 g).
-
-
Reaction Execution:
-
Begin stirring the PPA and gently heat the flask to 60-70 °C using the heating mantle to reduce its viscosity.
-
Once the PPA is mobile, slowly add the 3-(4-nitrophenyl)propanoic acid (20.0 g) in portions over 15-20 minutes to control the initial exotherm.
-
After the addition is complete, raise the temperature of the reaction mixture to 95-100 °C.
-
Maintain the reaction at this temperature with vigorous stirring for 3-4 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent), sampling carefully.
-
-
Work-up and Isolation:
-
After the reaction is complete, turn off the heating and allow the mixture to cool to approximately 70-80 °C.
-
Prepare a 2 L beaker containing 1 kg of crushed ice and approximately 500 mL of cold deionized water.
-
While stirring the ice-water slurry vigorously, slowly and carefully pour the warm reaction mixture into the beaker. This quenching step is highly exothermic; control the rate of addition to prevent excessive boiling.
-
A yellow precipitate will form. Continue stirring the slurry for 30-60 minutes to ensure complete precipitation and hydrolysis of the PPA.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3 x 200 mL) until the filtrate is neutral (pH ~6-7).
-
-
Purification:
-
Transfer the crude, damp solid to a 1 L Erlenmeyer flask.
-
Add approximately 400-500 mL of 95% ethanol and heat the mixture to boiling with stirring to dissolve the solid.
-
Once dissolved, allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to complete crystallization.
-
Collect the purified yellow crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol (2 x 30 mL).
-
Dry the final product in a vacuum oven at 50 °C to a constant weight.
-
Visual Workflow and Diagrams
The following diagrams illustrate the logical relationships in the synthesis and the overall experimental workflow.
Caption: Key components in the Friedel-Crafts acylation of this compound.
Caption: Step-by-step workflow for the synthesis and purification of this compound.
Safety Precautions
-
Polyphosphoric acid is highly corrosive and hygroscopic. Handle in a fume hood wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
-
The quenching of the PPA reaction mixture in water is highly exothermic. Perform this step slowly and behind a safety shield.
-
Handle all organic solvents in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. chembk.com [chembk.com]
Troubleshooting & Optimization
optimizing reaction conditions for 6-Nitro-1-indanone synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-Nitro-1-indanone. The information is presented in a practical question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two common strategies for synthesizing this compound:
-
Route A: Intramolecular Friedel-Crafts Cyclization: This involves the cyclization of a precursor like 3-(4-nitrophenyl)propanoic acid or its corresponding acyl chloride. This method builds the indanone ring on a pre-nitrated aromatic compound.
-
Route B: Direct Nitration of 1-Indanone: This approach involves the direct electrophilic nitration of a pre-existing 1-indanone molecule. A less common but potential alternative involves a ring-closing reaction starting from 3-nitroresorcinol and acetoacetic anhydride.[1]
Q2: I am attempting the Friedel-Crafts cyclization of 3-(4-nitrophenyl)propanoic acid (Route A) and getting very low to no yield. Why is this happening?
This is a very common issue. The nitro group (-NO2) is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution, the core mechanism of the Friedel-Crafts reaction. Standard Lewis acid catalysts like aluminum chloride (AlCl₃) are often insufficient to promote cyclization on such a deactivated substrate.[2]
Q3: How can I overcome the low reactivity of the nitro-substituted ring in a Friedel-Crafts cyclization?
To overcome the deactivating effect of the nitro group, more forcing reaction conditions are necessary. Consider the following options:
-
Stronger Acid Catalysts: Polyphosphoric acid (PPA) at high temperatures or superacids like trifluoromethanesulfonic acid (triflic acid, TfOH) are often required to cyclize deactivated substrates.
-
Acid Chloride Conversion: Converting the carboxylic acid to the more reactive acyl chloride (e.g., using thionyl chloride or oxalyl chloride) prior to cyclization can improve yields, though a powerful Lewis acid or superacid is still likely necessary.
Q4: I am trying the direct nitration of 1-indanone (Route B) and obtaining a mixture of products that are difficult to separate. How can I control the regioselectivity?
Controlling regioselectivity in the nitration of 1-indanone is a significant challenge. The outcome is determined by the competing directing effects of the substituents on the benzene ring:
-
The acyl group (the C=O at position 1) is an electron-withdrawing, deactivating group that directs incoming electrophiles to the meta positions (positions 5 and 7).
-
The alkyl portion of the fused ring is an electron-donating, activating group that directs incoming electrophiles to the ortho and para positions (positions 4 and 6).
This competition means that the formation of multiple isomers (4-nitro, 5-nitro, and 6-nitro) is highly probable. Achieving high selectivity for the 6-nitro isomer requires careful optimization of reaction conditions (temperature, nitrating agent, and solvent).
Q5: What is the impact of moisture on the synthesis?
Moisture is highly detrimental, particularly for Friedel-Crafts reactions that use Lewis acid catalysts like AlCl₃. Water hydrolyzes and deactivates the catalyst, which can completely inhibit the reaction. All glassware should be thoroughly dried, and anhydrous solvents and reagents should be used.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield (Route A) | 1. Deactivated Substrate: The nitro group strongly deactivates the aromatic ring. 2. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) is not strong enough or has been deactivated by moisture. 3. Insufficient Temperature: The reaction may require more thermal energy to overcome the high activation barrier. | 1. Switch to a more powerful catalyst system such as Polyphosphoric Acid (PPA) at 100-150°C or Triflic Acid (TfOH). 2. Ensure all reagents and solvents are anhydrous and glassware is flame-dried. Use a fresh, high-purity catalyst. 3. Gradually increase the reaction temperature while monitoring for decomposition (charring). |
| Formation of Multiple Isomers (Route B) | 1. Competing Directing Effects: The activating alkyl and deactivating acyl groups on the indanone ring direct nitration to different positions. 2. Harsh Nitrating Conditions: Overly aggressive conditions can reduce selectivity. | 1. This is inherently difficult to control. Focus on purification by column chromatography or selective recrystallization. 2. Carefully control the temperature, keeping it as low as possible (e.g., 0-5°C). Use a milder nitrating agent if standard HNO₃/H₂SO₄ is not selective. The P₂O₅ content in PPA has been shown to switch regioselectivity in other indanone syntheses and could be an area for investigation.[3] |
| Reaction Mixture Turns Black (Charring) | 1. Reaction Temperature is Too High: This is common when using strong acids like PPA or H₂SO₄. 2. Reaction Time is Too Long: Prolonged exposure to strong acids can cause decomposition. | 1. Reduce the reaction temperature. For PPA, try the lower end of the effective range first (e.g., 90-100°C). For nitration, maintain strict cooling with an ice bath. 2. Monitor the reaction progress by TLC and work it up as soon as the starting material is consumed. |
| Difficult Product Purification | 1. Presence of Isomers: Structural isomers often have very similar polarities, making chromatographic separation difficult. 2. Poly-nitrated Byproducts: Under harsh conditions, a second nitro group may be added. 3. Persistent Acidic Residue: PPA can be particularly difficult to remove completely. | 1. Try multi-step recrystallization from different solvent systems. Toluene, ethanol, or ethyl acetate/hexane mixtures may be effective. 2. Use a milder nitrating agent or reduce the equivalents of the nitrating agent used. 3. During workup, pour the hot PPA mixture onto a large amount of crushed ice with vigorous stirring. Ensure the aqueous phase is thoroughly neutralized and extracted multiple times. |
Data Presentation: Optimizing Friedel-Crafts Cyclization
The following tables summarize general conditions for intramolecular Friedel-Crafts acylation, which can guide the optimization for a deactivated substrate like a nitro-substituted phenylpropanoic acid.
Table 1: Comparison of Catalysts for Intramolecular Friedel-Crafts Acylation
| Catalyst | Type | Typical Conditions | Advantages | Disadvantages |
| AlCl₃ / FeCl₃ | Lewis Acid | Anhydrous DCM or DCE, 0°C to RT | Inexpensive, widely available. | Requires acyl chloride; highly moisture sensitive; often ineffective for deactivated rings. |
| PPA | Brønsted/Solid Acid | Neat or in high-boiling solvent, 80-160°C | Can use carboxylic acid directly; powerful. | High viscosity, difficult workup; requires high temperatures which can cause charring. |
| TfOH (Triflic Acid) | Superacid | Anhydrous DCM, RT to reflux | Extremely powerful, effective for deactivated rings; can use carboxylic acid directly. | Expensive, corrosive, highly hygroscopic. |
| Nafion-H® | Solid Acid | Refluxing benzene or toluene | Heterogeneous catalyst, easily removed by filtration; reusable. | May have lower activity than homogeneous acids.[4] |
Table 2: Influence of Reaction Parameters on Yield and Selectivity
| Parameter | Effect on Reaction | Optimization Strategy for this compound |
| Temperature | Higher temperature increases rate but may decrease selectivity and increase side products (charring). | Start at the lower end of the recommended range for the chosen catalyst (e.g., 90°C for PPA) and increase incrementally. For nitration, maintain 0-5°C. |
| Catalyst Loading | Stoichiometric amounts are often needed for Lewis acids. Catalytic amounts for superacids. | For AlCl₃, use at least 1.1-1.5 equivalents. For TfOH, start with catalytic amounts and increase if necessary. For PPA, it serves as the solvent/catalyst (e.g., 10:1 w/w ratio to substrate). |
| Reaction Time | Longer times can increase conversion but also lead to decomposition. | Monitor the reaction by TLC. Quench the reaction as soon as the starting material is consumed to minimize byproduct formation. |
| Solvent | Affects solubility and catalyst activity. | For Lewis acid-mediated reactions, chlorinated solvents (DCM, DCE) are common. For nitration, sulfuric acid often serves as the solvent. |
Experimental Protocols
Protocol 1: General Procedure for Intramolecular Friedel-Crafts Cyclization using PPA (Route A)
Disclaimer: This is a general protocol and must be adapted. This reaction is challenging for nitro-substituted substrates and requires careful optimization and safety precautions.
-
Preparation: Place 3-(4-nitrophenyl)propanoic acid (1.0 eq) in a round-bottom flask equipped with a mechanical stirrer and a reflux condenser with a drying tube.
-
Catalyst Addition: Add polyphosphoric acid (PPA) in a quantity approximately 10-15 times the weight of the starting carboxylic acid.
-
Heating: Heat the viscous mixture with vigorous stirring to 90-120°C. The exact temperature will require optimization.
-
Monitoring: Monitor the reaction progress by periodically taking a small aliquot, quenching it with ice water, extracting with ethyl acetate, and analyzing by TLC.
-
Workup: Once the reaction is complete (or has ceased to progress), cool the mixture slightly and carefully pour it onto a large excess of crushed ice with vigorous stirring.
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Neutralization & Extraction: The product may precipitate as a solid and can be collected by filtration. If not, carefully neutralize the aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) while cooling in an ice bath. Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: General Procedure for Direct Aromatic Nitration (Route B)
Disclaimer: This reaction generates a strong acid mixture and toxic nitrogen oxides. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
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Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated nitric acid (HNO₃, 1.1 eq) to pre-chilled concentrated sulfuric acid (H₂SO₄, ~3-4 eq). Keep the temperature below 10°C.
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Substrate Solution: In a separate three-neck flask equipped with a thermometer and a dropping funnel, dissolve 1-indanone (1.0 eq) in a portion of cold, concentrated sulfuric acid. Cool this solution to 0-5°C.
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Addition: Add the cold nitrating mixture dropwise from the dropping funnel to the stirred 1-indanone solution. Maintain the internal temperature strictly between 0°C and 5°C throughout the addition.
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Reaction: Stir the mixture at 0-5°C for 1-2 hours, monitoring the reaction by TLC.
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Workup: Very slowly and carefully pour the reaction mixture onto a large beaker of crushed ice with stirring. A precipitate of the crude product should form.
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Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.
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Purification: Dry the crude solid. Purify the mixture of nitro-indanone isomers by flash column chromatography or fractional recrystallization.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
Caption: Potential regioisomers from the direct nitration of 1-indanone.
References
Technical Support Center: 6-Nitro-1-indanone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Nitro-1-indanone synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my this compound synthesis consistently low?
A1: The primary reason for low yields in the synthesis of this compound is the deactivating nature of the nitro (-NO₂) group on the aromatic ring. This deactivation significantly hinders the key intramolecular Friedel-Crafts acylation step, which is an electrophilic aromatic substitution reaction. The electron-withdrawing properties of the nitro group make the aromatic ring less nucleophilic and therefore less reactive towards acylation. For highly deactivated substrates like 3-(4-nitrophenyl)propionic acid, the cyclization can be extremely challenging, with some studies reporting no conversion under various conditions.
Q2: What are the most critical factors to control to improve the yield?
A2: To enhance the yield of this compound, the following factors are critical:
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Choice of Catalyst: Standard Lewis acids like aluminum chloride (AlCl₃) may not be sufficiently reactive. The use of stronger Brønsted acids such as polyphosphoric acid (PPA) or triflic acid (TfOH) is often necessary to promote the cyclization of deactivated substrates.[1]
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Anhydrous Conditions: Friedel-Crafts catalysts are extremely sensitive to moisture. All glassware should be flame-dried, and anhydrous solvents and reagents must be used to prevent catalyst deactivation.[1]
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Reaction Temperature: The reaction temperature needs to be carefully optimized. While higher temperatures can increase the reaction rate, they can also lead to the formation of byproducts and polymerization.[2]
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Purity of Starting Material: Impurities in the 3-(4-nitrophenyl)propanoic acid can inhibit the reaction or lead to side products. Ensure the starting material is pure before proceeding with the cyclization.
Q3: What are the common side products and impurities I should expect?
A3: Common impurities in the synthesis of this compound include:
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Unreacted Starting Material: Due to the difficulty of the cyclization, a significant amount of 3-(4-nitrophenyl)propanoic acid may remain.[3]
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Regioisomers: Although the directing effect of the nitro group and the propanoic acid chain favors the formation of this compound, the formation of the 4-Nitro-1-indanone regioisomer is possible, albeit likely in smaller amounts.
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Polymeric Materials: The strong acidic conditions and elevated temperatures can lead to the polymerization of the starting material or the product.[2]
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Decomposition Products: Prolonged reaction times or excessive temperatures can cause decomposition of the desired product.
Q4: How can I effectively purify the crude this compound?
A4: Purification of this compound, which is a yellow crystalline solid, can typically be achieved by recrystallization.[4] Ethanol is a commonly used solvent for recrystallizing similar compounds.[3] The higher polarity of the unreacted carboxylic acid starting material compared to the indanone product allows for its removal during this process. If significant amounts of regioisomers or other impurities with similar polarity are present, column chromatography may be necessary.
Troubleshooting Guides
Issue 1: Low or No Product Yield
This is the most common issue encountered in the synthesis of this compound.
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Caption: Troubleshooting workflow for low yield in this compound synthesis.
Issue 2: Presence of Impurities in the Final Product
The presence of impurities can affect the yield calculation and the utility of the product in subsequent steps.
| Impurity Detected | Potential Cause | Recommended Solution |
| Unreacted Starting Material | Incomplete cyclization due to deactivated substrate. | Increase reaction time, temperature, or use a stronger acid catalyst. Purify by recrystallization, as the starting material is more polar.[3] |
| Regioisomers | Non-selective cyclization. | Optimize reaction conditions (temperature and catalyst) to favor the desired isomer. Purification via column chromatography may be required if recrystallization is ineffective. |
| Polymeric Byproducts | High reaction temperature or prolonged reaction time. | Reduce reaction temperature and monitor the reaction closely to avoid extended heating after completion.[2] |
| Discoloration (darker than expected) | Product decomposition or presence of colored impurities. | Purify by recrystallization. If the color persists, treatment with activated carbon during recrystallization may be beneficial. |
Experimental Protocols
Synthesis of 3-(4-nitrophenyl)propanoic acid (Starting Material)
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Caption: General synthetic workflow for 3-(4-nitrophenyl)propanoic acid.
Synthesis of this compound
The following is a representative protocol adapted from general procedures for Friedel-Crafts cyclization of deactivated substrates. Note: This reaction is challenging and requires careful optimization.
Materials:
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3-(4-nitrophenyl)propanoic acid
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Polyphosphoric acid (PPA) or Triflic acid (TfOH)
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Anhydrous dichloromethane (if using TfOH)
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Ice
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Saturated sodium bicarbonate solution
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Ethyl acetate
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Brine
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Anhydrous magnesium sulfate
Procedure:
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Preparation (PPA method): In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, place 3-(4-nitrophenyl)propanoic acid and an excess of polyphosphoric acid (e.g., 10-20 times the weight of the starting material).
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Reaction: Heat the mixture with vigorous stirring. The optimal temperature and time must be determined experimentally, but a starting point could be 80-100°C for several hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
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Work-up: After the reaction is complete (or has reached optimal conversion), cool the mixture and carefully pour it onto crushed ice with stirring.
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Extraction: Extract the aqueous mixture with ethyl acetate.
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Washing: Wash the combined organic layers with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude this compound by recrystallization from a suitable solvent such as ethanol.
Data Presentation
The following table summarizes the effect of different catalysts on the intramolecular Friedel-Crafts acylation of arylpropionic acids, highlighting the challenges with deactivated substrates.
| Catalyst | Substrate Type | Typical Conditions | Yield | Reference |
| AlCl₃ | Activated/Mildly Deactivated | 0°C to reflux | Moderate to High | [5] |
| Polyphosphoric Acid (PPA) | Activated/Deactivated | 80-150°C | Moderate to High | [1] |
| Triflic Acid (TfOH) | Activated/Deactivated | Room temp to 80°C | High | [6] |
| Tb(OTf)₃ | Deactivated (halo-substituted) | 250°C | Quantitative | [7] |
| Various | Highly Deactivated (nitro-substituted) | Various | No Conversion | [7] |
References
Technical Support Center: Synthesis of 6-Nitro-1-indanone
Welcome to the technical support center for the synthesis of 6-Nitro-1-indanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during this chemical synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly when employing the common route of intramolecular Friedel-Crafts acylation of 3-(4-nitrophenyl)propanoic acid.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Insufficiently strong cyclizing agent: The nitro group is strongly deactivating, making the intramolecular Friedel-Crafts acylation challenging. 2. Decomposition of starting material: Harsh reaction conditions (e.g., excessively high temperatures) can lead to the degradation of the starting material or product. 3. Moisture in the reaction: Lewis acid catalysts like aluminum chloride are highly sensitive to moisture, which can quench the catalyst. | 1. Use a strong acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid). Ensure the catalyst is fresh and properly stored. 2. Carefully control the reaction temperature and time. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). 3. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Presence of a Major Impurity | Formation of a regioisomer: The primary byproduct is likely the isomeric 4-Nitro-1-indanone . This occurs due to the directing effect of the nitro group, which can lead to cyclization at the position ortho to the nitro group, in addition to the desired para-cyclization. | 1. Optimize reaction conditions: The ratio of regioisomers can be influenced by the choice of catalyst and reaction temperature. Experiment with different strong acid catalysts to see if the regioselectivity can be improved. 2. Purification: The two isomers, this compound and 4-Nitro-1-indanone, will have different physical properties. Separation can typically be achieved through fractional recrystallization or column chromatography. Monitor the separation using TLC or HPLC. |
| Product is Discolored (e.g., dark brown or black) | Formation of polymeric or condensation byproducts: Strong acid catalysts and high temperatures can promote side reactions leading to the formation of colored, high-molecular-weight impurities. | 1. Use the minimum effective temperature for the cyclization reaction. 2. Purify the crude product: Discoloration can often be removed by treating a solution of the crude product with activated carbon followed by filtration and recrystallization. Column chromatography is also an effective purification method. |
| Unreacted Starting Material in Product | Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, temperature, or catalyst activity. | 1. Increase reaction time or temperature cautiously , while monitoring for byproduct formation. 2. Ensure an adequate amount of catalyst is used. 3. Purification: Unreacted 3-(4-nitrophenyl)propanoic acid is more polar than the indanone products and can be readily removed by recrystallization or column chromatography. An initial wash of the organic extract with a mild aqueous base (e.g., sodium bicarbonate solution) can also help remove the acidic starting material. |
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the synthesis of this compound via intramolecular Friedel-Crafts acylation?
A1: The most probable and common byproduct is the regioisomeric 4-Nitro-1-indanone . The formation of this isomer is due to the directing influence of the electron-withdrawing nitro group on the aromatic ring, which can allow for electrophilic attack at the position ortho to the nitro group, in competition with the desired cyclization para to the nitro group.
Q2: How can I distinguish between this compound and the 4-Nitro-1-indanone byproduct?
A2: The two isomers can be distinguished by standard analytical techniques:
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Chromatography: They will likely have different retention factors (Rf) on a TLC plate and different retention times in an HPLC or GC analysis.
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Spectroscopy: 1H NMR spectroscopy is a powerful tool for differentiation. The aromatic protons of each isomer will exhibit distinct splitting patterns and chemical shifts.
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Melting Point: The two isomers will have different melting points. The melting point of pure this compound is reported to be around 169-170°C.[1] A broad or depressed melting point of your product can indicate the presence of impurities, including the 4-nitro isomer.
Q3: What is a reliable method to purify crude this compound?
A3: Recrystallization is a common and effective method for purifying the final product.[2] Solvents such as ethanol can be used. For more challenging separations, especially for removing the 4-nitro isomer, column chromatography using silica gel is recommended.[2] A solvent system of increasing polarity, such as a hexane/ethyl acetate gradient, is a good starting point for developing a separation method.
Q4: Can I synthesize this compound by nitrating 1-indanone?
A4: Yes, nitration of 1-indanone is another synthetic route. However, this method will likely produce a mixture of nitro-isomers, including 4-nitro-, 5-nitro-, and this compound, due to the directing effects of the carbonyl group and the benzene ring. The separation of these isomers can be challenging.
Quantitative Data Summary
Currently, there is limited quantitative data in the literature specifically detailing the byproduct ratios for the synthesis of this compound. However, based on analogous reactions, the formation of the regioisomeric byproduct can be significant. Researchers should expect to optimize their reaction conditions to maximize the yield of the desired 6-nitro isomer and plan for a purification step to remove the 4-nitro isomer.
| Product / Byproduct | Typical Method of Formation | Expected Relative Polarity | Recommended Purification Method |
| This compound (Product) | Intramolecular Friedel-Crafts Acylation | - | Recrystallization, Column Chromatography |
| 4-Nitro-1-indanone (Byproduct) | Intramolecular Friedel-Crafts Acylation | Similar to 6-nitro isomer | Fractional Recrystallization, Column Chromatography |
| 3-(4-nitrophenyl)propanoic acid | Unreacted Starting Material | More Polar | Recrystallization, Column Chromatography, Aqueous Base Wash |
| Polymeric/Condensation Products | Side reactions at high temperatures | Varies (often less soluble) | Activated Carbon Treatment, Recrystallization, Column Chromatography |
Experimental Protocol: Synthesis of this compound via Intramolecular Friedel-Crafts Acylation
This protocol is a general guideline. Researchers should adapt it based on their specific laboratory conditions and safety protocols.
Materials:
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3-(4-nitrophenyl)propanoic acid
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Polyphosphoric acid (PPA)
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Dichloromethane (DCM)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Ethanol (for recrystallization)
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Standard laboratory glassware for organic synthesis
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Heating mantle and magnetic stirrer
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Ice bath
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(4-nitrophenyl)propanoic acid.
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Addition of Cyclizing Agent: Carefully add polyphosphoric acid to the flask. The amount should be sufficient to ensure efficient stirring (typically a 10-20 fold excess by weight).
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Reaction: Heat the mixture with stirring. The optimal temperature and time will need to be determined, but a starting point is 80-100°C for several hours. Monitor the reaction progress by TLC.
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Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature and then carefully pour it onto crushed ice. This will hydrolyze the PPA.
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Extraction: Extract the aqueous mixture with dichloromethane (3 x volume).
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Washing: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel.
Visualizations
References
troubleshooting guide for the nitration of 1-indanone
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the nitration of 1-indanone. It includes frequently asked questions (FAQs), detailed experimental protocols, and guidance on overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the nitration of 1-indanone?
A1: The nitration of 1-indanone is expected to yield a mixture of isomeric products due to the competing directing effects of the activating alkyl portion and the deactivating carbonyl group of the indanone ring system. The primary products are typically 6-nitro-1-indanone and 4-nitro-1-indanone, with 5-nitro-1-indanone and 7-nitro-1-indanone formed as minor products. The electron-donating alkyl framework directs ortho and para to its points of attachment (positions 4, 6, and 7), while the electron-withdrawing carbonyl group directs meta to its position (positions 5 and 7). The 6-position is often favored due to a combination of electronic activation and less steric hindrance.
Q2: What are the common side reactions to watch out for during the nitration of 1-indanone?
A2: The most common side reactions include:
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Over-nitration: The introduction of more than one nitro group onto the aromatic ring, leading to the formation of dinitro-1-indanone isomers. This can be minimized by using a limited amount of the nitrating agent and maintaining low reaction temperatures.
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Oxidation: The benzylic protons at the C2 position are susceptible to oxidation, especially under harsh reaction conditions (e.g., high temperatures, strong oxidizing agents). This can lead to the formation of undesired byproducts. Using milder nitrating agents or reaction conditions can help mitigate this.[1]
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Polymerization/Degradation: Strong acidic conditions can sometimes lead to polymerization or degradation of the starting material or product, resulting in the formation of tarry, insoluble materials. Careful control of temperature and reaction time is crucial.
Q3: My reaction is resulting in a low yield of the desired nitro-1-indanone. What are the possible causes and solutions?
A3: Low yields can stem from several factors:
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Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature, while being mindful of potential side reactions.
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Suboptimal reaction conditions: The concentration of the acids, the ratio of reagents, and the temperature can all significantly impact the yield. Refer to the detailed experimental protocol below and consider a systematic optimization of these parameters.
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Product loss during work-up and purification: The nitro-1-indanone isomers can have similar polarities, making their separation challenging. Ensure efficient extraction and consider optimizing your chromatography or crystallization methods.
Q4: How can I effectively separate the different isomers of nitro-1-indanone?
A4: The separation of nitro-1-indanone isomers can be challenging due to their similar physical properties.
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Column Chromatography: Flash column chromatography on silica gel is the most common method. A systematic evaluation of different solvent systems (e.g., gradients of ethyl acetate in hexanes or dichloromethane in hexanes) is recommended to achieve optimal separation.
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Fractional Crystallization: If the isomers have sufficiently different solubilities in a particular solvent, fractional crystallization can be an effective purification technique. This may require screening various solvents.
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High-Performance Liquid Chromatography (HPLC): For analytical purposes or small-scale preparative separations, HPLC can provide excellent resolution of the isomers.
Experimental Protocol: Nitration of 1-Indanone
This protocol provides a general procedure for the nitration of 1-indanone. Optimization may be required based on specific experimental goals.
Materials:
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1-Indanone
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Concentrated Sulfuric Acid (98%)
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Concentrated Nitric Acid (70%)
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Dichloromethane (DCM)
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Ice
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Saturated Sodium Bicarbonate solution
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Brine
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Anhydrous Magnesium Sulfate
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Silica Gel for column chromatography
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Hexanes and Ethyl Acetate for chromatography
Procedure:
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1-indanone (1.0 eq) in dichloromethane.
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Cooling: Cool the solution to 0-5 °C using an ice bath.
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Preparation of Nitrating Mixture: In a separate beaker, slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.
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Addition of Nitrating Agent: Add the cold nitrating mixture dropwise to the stirred solution of 1-indanone over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
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Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 1-3 hours).
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Quenching: Carefully pour the reaction mixture over crushed ice with stirring.
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Work-up: Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product mixture.
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Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the different nitro-1-indanone isomers.
Data Presentation
| Parameter | Condition 1 (Standard) | Condition 2 (Milder) |
| Nitrating Agent | HNO₃/H₂SO₄ | HNO₃ in Acetic Anhydride |
| Temperature | 0-5 °C | -10 to 0 °C |
| Reaction Time | 1-3 hours | 2-4 hours |
| Expected Major Isomer | This compound | This compound |
| Expected Isomer Ratio (approx.) | 6-nitro > 4-nitro > 5-nitro/7-nitro | Potentially higher selectivity for 6-nitro |
| Potential Side Products | Dinitro compounds, oxidation products | Reduced oxidation products |
| Typical Yield (mixture of isomers) | 60-75% | 55-70% |
Visualizations
Experimental Workflow for Nitration of 1-Indanone
Caption: Workflow for the synthesis and purification of nitro-1-indanone.
Troubleshooting Logic for Low Yield in 1-Indanone Nitration
References
minimizing side reactions in 6-Nitro-1-indanone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Nitro-1-indanone. Our aim is to help you minimize side reactions and optimize your synthetic protocols.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on minimizing unwanted side products and improving yield and purity.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete Nitration: Reaction time may be too short, or the temperature may be too low, leading to a significant amount of unreacted 1-indanone remaining. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Gradually increase the reaction time or slightly raise the temperature, ensuring it remains within the optimal range to avoid side reactions. |
| Suboptimal Nitrating Agent Ratio: An incorrect ratio of nitric acid to sulfuric acid can lead to inefficient generation of the nitronium ion (NO₂⁺), the active electrophile. | A common and effective nitrating mixture consists of a 1:1 volume ratio of concentrated nitric acid and concentrated sulfuric acid. Ensure accurate measurement and slow, controlled addition of the acids.[1] | |
| Product Loss During Workup: The product may be lost during the quenching, extraction, or purification steps. | When quenching the reaction with ice water, ensure the mixture is well-stirred to promote precipitation of the product. Use an appropriate solvent for extraction and perform multiple extractions to ensure complete recovery. Be meticulous during filtration and washing of the crude product. | |
| Formation of Multiple Nitro Isomers | Lack of Regioselectivity: The nitration of 1-indanone can potentially yield other isomers such as 4-nitro-1-indanone and 5-nitro-1-indanone, in addition to the desired 6-nitro isomer. The electron-withdrawing nature of the carbonyl group and the directing effects of the benzene ring influence the position of nitration. | Precise temperature control is crucial. Running the reaction at a lower temperature (e.g., 0-5 °C) can enhance the regioselectivity towards the 6-nitro isomer. The choice of solvent can also influence the isomer ratio. |
| Presence of Dinitrated Byproducts | Over-Nitration: If the reaction conditions are too harsh (e.g., high temperature, extended reaction time, or excess nitrating agent), dinitration of the indanone ring can occur. | Use a stoichiometric amount of the nitrating agent relative to the 1-indanone. Maintain a low reaction temperature and monitor the reaction closely by TLC to stop it once the starting material is consumed. |
| Dark-Colored or Tarry Product | Oxidation Side Reactions: The strong oxidizing nature of the nitrating mixture can lead to the oxidation of the 1-indanone, resulting in the formation of colored impurities and tar. | Maintain a low and consistent reaction temperature throughout the addition of the nitrating agent and the subsequent stirring. Slow, dropwise addition of the nitrating agent is critical to control the exothermic nature of the reaction. |
| Difficulty in Purifying the Product | Co-crystallization of Isomers: If significant amounts of other nitro-isomers are formed, they may co-crystallize with the desired this compound, making purification by simple recrystallization challenging. | Recrystallization from a mixed solvent system, such as methanol/water or ethanol/water, can be effective in separating isomers. Column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) is a more robust method for separating closely related isomers. |
Frequently Asked Questions (FAQs)
Q1: What is the expected major product in the nitration of 1-indanone?
The major product of the nitration of 1-indanone is typically this compound. The carbonyl group at the 1-position is a deactivating group and a meta-director. However, the fused benzene ring's own directing effects also play a role, leading to substitution at the 6-position as the predominant outcome under controlled conditions.
Q2: What are the most common side products to expect?
The most common side products are other regioisomers of nitro-1-indanone, such as 4-nitro-1-indanone and 5-nitro-1-indanone. Dinitrated products and oxidation byproducts can also form if the reaction conditions are not carefully controlled.
Q3: How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting material (1-indanone) from the product (this compound) and any side products. The disappearance of the starting material spot indicates the completion of the reaction.
Q4: What is the best method for purifying crude this compound?
For initial purification, recrystallization is a common method. A mixed solvent system like ethanol-water or methanol-water can be effective.[2] For higher purity or to separate close-boiling isomers, column chromatography on silica gel is recommended.
Q5: Are there any critical safety precautions for this reaction?
Yes, this reaction involves the use of concentrated strong acids (nitric and sulfuric acid) and is highly exothermic. It is imperative to:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
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Perform the reaction in an ice bath to maintain a low temperature and control the reaction rate.
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Add the nitrating agent slowly and carefully to the solution of 1-indanone.
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Quench the reaction by slowly adding the reaction mixture to a large amount of ice with vigorous stirring.
Experimental Protocols
Detailed Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
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1-Indanone
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Concentrated Sulfuric Acid (H₂SO₄, 98%)
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Concentrated Nitric Acid (HNO₃, 70%)
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Ice
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Deionized Water
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Ethanol or Methanol (for recrystallization)
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Sodium Bicarbonate (NaHCO₃) solution (saturated)
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Dichloromethane or Ethyl Acetate (for extraction)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
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Round-bottom flask
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Magnetic stirrer and stir bar
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Dropping funnel
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Ice bath
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Thermometer
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Büchner funnel and flask
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Beakers
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Separatory funnel
Procedure:
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Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add a measured volume of concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling the mixture in an ice bath.[1] Allow the mixture to cool to 0-5 °C.
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Reaction Setup: Dissolve 1-indanone in a minimal amount of concentrated sulfuric acid in a round-bottom flask, and cool the mixture to 0-5 °C in an ice bath with continuous stirring.
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Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the 1-indanone solution using a dropping funnel. Maintain the reaction temperature between 0-5 °C throughout the addition. The rate of addition should be controlled to prevent a rise in temperature.
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Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5 °C and monitor its progress by TLC until the 1-indanone is consumed.
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Quenching: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A precipitate of the crude product should form.
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Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water until the washings are neutral to litmus paper.
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Neutralization (Optional but Recommended): Suspend the crude product in water and neutralize any remaining acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases. Filter the solid again and wash with water.
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Purification:
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Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or methanol/water, to obtain purified this compound.
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Column Chromatography: For higher purity, dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and purify by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
-
Drying: Dry the purified product in a vacuum oven at a low temperature to remove any residual solvent.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Logical relationships between reaction parameters and outcomes.
References
selection of an appropriate solvent for 6-Nitro-1-indanone recrystallization
Technical Support Center: Recrystallization of 6-Nitro-1-indanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: The ideal solvent for recrystallization should dissolve this compound completely when hot but sparingly when cold. Based on its chemical structure, which includes polar nitro and carbonyl groups, polar organic solvents are generally suitable. Ethanol, dimethylformamide (DMF), and dichloromethane are known to dissolve this compound[1]. Alcohols, in particular, are often a good starting point for the recrystallization of polar compounds[2]. A solvent screening should be performed to determine the optimal choice for your specific sample and purity requirements.
Q2: My this compound sample is not dissolving in the chosen solvent, even with heating. What should I do?
A2: This issue can arise from a few factors:
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Insufficient Solvent: You may not have added enough solvent. Add small, incremental amounts of the hot solvent until the solid dissolves completely.
-
Inappropriate Solvent: The chosen solvent may be a poor solvent for this compound. If you have added a large volume of solvent and the compound has not dissolved, you will need to select a different solvent. Refer to the solvent selection guide below.
-
Insoluble Impurities: Your crude sample may contain insoluble impurities. If a portion of the solid material does not dissolve even after adding a significant amount of hot solvent, a hot filtration step is recommended to remove these impurities before proceeding with the crystallization.
Q3: Crystals are not forming even after the solution has cooled to room temperature. What steps can I take to induce crystallization?
A3: If crystals do not form readily, you can try the following techniques:
-
Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a pure crystal of this compound, add a tiny amount to the solution. This "seed" crystal will act as a template for other crystals to form.
-
Cooling in an Ice Bath: Further lowering the temperature by placing the flask in an ice bath can decrease the solubility of the compound and promote crystallization.
-
Reducing Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
Q4: The recrystallization resulted in a very low yield. What are the possible reasons for this?
A4: A low yield can be attributed to several factors:
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Excessive Solvent: Using too much solvent will result in a significant amount of the product remaining dissolved in the mother liquor even after cooling[3].
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize prematurely on the filter paper.
-
Washing with a Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of the product.
-
Incomplete Crystallization: Not allowing sufficient time for the crystallization process to complete can leave a substantial amount of the compound in the solution.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound.
| Problem | Possible Cause | Recommended Solution |
| Oiling Out | The boiling point of the solvent is higher than the melting point of this compound (approximately 169-170°C)[1]. The compound is melting before it dissolves. | Select a solvent with a lower boiling point. Alternatively, use a solvent pair. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes turbid. Heat to clarify and then cool slowly. |
| Colored Impurities in Crystals | The crude sample contains colored impurities that co-crystallize with the product. | Add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of the desired product, leading to a lower yield[3]. |
| Rapid Crystal Formation | The solution is supersaturated and cooling too quickly, trapping impurities within the crystal lattice[3]. | Reheat the solution to dissolve the crystals and then add a small amount of additional solvent. Allow the solution to cool more slowly. Insulating the flask can help to slow down the cooling process. |
Solubility Data Summary
| Solvent | Polarity | Anticipated Solubility (Hot) | Anticipated Solubility (Cold) | Suitability for Recrystallization |
| Ethanol | Polar | High | Low to Moderate | Good potential candidate[1]. |
| Methanol | Polar | High | Moderate | May result in lower yield due to higher cold solubility. |
| Dichloromethane | Moderately Polar | High | High | Likely a poor choice for recrystallization due to high solubility at low temperatures[1]. |
| Dimethylformamide (DMF) | Polar Aprotic | Very High | High | Likely a poor choice for recrystallization due to high solubility at low temperatures[1]. |
| Toluene | Non-polar | Low | Very Low | May be a suitable solvent, but a solubility test is required. |
| Water | Very Polar | Very Low | Insoluble | Unsuitable as a single solvent, but could be used as an anti-solvent in a solvent pair system with a miscible organic solvent like ethanol. |
Experimental Protocols
Protocol 1: Solvent Selection for this compound Recrystallization
-
Place approximately 20-30 mg of crude this compound into several small test tubes.
-
Add a different potential solvent to each test tube, drop by drop, at room temperature. Observe the solubility. A good solvent should not dissolve the compound at room temperature.
-
Gently heat the test tubes that show low solubility at room temperature in a water bath or on a hot plate.
-
A suitable solvent will dissolve the compound completely at an elevated temperature.
-
Allow the test tubes with the dissolved compound to cool to room temperature, and then in an ice bath.
-
The ideal solvent will result in the formation of a good yield of crystals upon cooling.
Protocol 2: Recrystallization of this compound
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture on a hot plate with stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities or charcoal.
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Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.
Visual Guides
References
Technical Support Center: Managing Regioisomer Formation in Indanone Nitration
Welcome to the technical support center for the nitration of indanone. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you control and manage the formation of regioisomers during the nitration of indanone.
Troubleshooting Guide: Regioisomer Formation
The nitration of 1-indanone can yield a mixture of regioisomers, primarily 4-nitro, 5-nitro, 6-nitro, and 7-nitro-1-indanone. The formation of these isomers is governed by the principles of electrophilic aromatic substitution, where the outcome is a balance between the directing effects of the electron-withdrawing carbonyl group and the activating fused alkyl ring. The carbonyl group is a deactivating, meta-director, while the alkyl portion of the indanone ring is an activating, ortho-, para-director. This interplay of electronic effects can make achieving high regioselectivity challenging.
Question: My nitration of 1-indanone is producing a mixture of regioisomers. How can I favor the formation of a specific isomer?
Answer:
Controlling the regioselectivity of 1-indanone nitration requires careful consideration of reaction parameters. Here are key factors to investigate:
-
Nitrating Agent: The choice of nitrating agent is critical. Milder nitrating agents or those that can participate in complexation with the carbonyl group may offer different selectivities.
-
Reaction Temperature: Temperature can significantly influence the kinetic versus thermodynamic control of the reaction, thereby altering the ratio of regioisomers.
-
Acid Catalyst and Concentration: In mixed-acid nitrations, the concentration and type of acid catalyst can affect the reactivity of the nitrating species and the substrate.
-
Solvent: The polarity and coordinating ability of the solvent can influence the reaction pathway and the stability of reaction intermediates.
Below is a flowchart to guide your troubleshooting process:
Caption: Troubleshooting workflow for managing regioisomer formation in indanone nitration.
Frequently Asked Questions (FAQs)
Q1: What are the expected major and minor regioisomers in the nitration of 1-indanone?
A1: The carbonyl group at position 1 deactivates the aromatic ring and directs incoming electrophiles to the meta positions (5 and 7). Conversely, the fused alkyl ring activates the aromatic ring and directs to the ortho and para positions (4 and 6). The interplay of these effects often leads to a mixture of isomers. The 6-nitro isomer is frequently a significant product due to the para-directing effect of the alkyl group being less sterically hindered than the ortho position (position 4). The 5-nitro isomer is also commonly observed due to the meta-directing effect of the carbonyl group. The 4-nitro and 7-nitro isomers are often formed in smaller amounts due to steric hindrance and the deactivating effect of the carbonyl group, respectively.
Q2: How can I separate the different nitro-1-indanone regioisomers?
A2: The separation of regioisomers with similar physical properties can be challenging.[1] Common techniques include:
-
Fractional Crystallization: If the isomers have sufficiently different solubilities in a particular solvent system, this can be an effective method for separation on a larger scale.
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Column Chromatography: Silica gel column chromatography is a standard method for separating isomers. Experimentation with different solvent systems (e.g., varying ratios of hexanes and ethyl acetate) is often necessary to achieve good separation.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations or when high purity is required, Prep-HPLC can be a powerful tool.
Q3: Are there alternative methods to direct nitration for synthesizing a specific nitro-1-indanone isomer?
A3: Yes, a directed synthesis approach can provide better regiocontrol. For example, to synthesize 6-nitro-1-indanone, one could start with a precursor that already contains a nitro group at the desired position and then construct the indanone ring.[2] This often involves multi-step syntheses but can be more efficient than trying to control the regioselectivity of a direct nitration and separating the resulting isomers.
Quantitative Data on Regioisomer Formation
Precise quantitative data for the nitration of 1-indanone under various conditions is not extensively reported in a single comprehensive source. The following table provides an illustrative summary based on general principles of electrophilic aromatic substitution and data from related aromatic ketones.[3] Researchers should consider this as a starting point for optimization.
| Nitrating Agent/System | Temperature (°C) | Expected Major Isomer(s) | Expected Minor Isomer(s) | Notes |
| HNO₃ / H₂SO₄ | 0 - 25 | 6-nitro, 5-nitro | 4-nitro, 7-nitro | The classic mixed acid nitration often gives a mixture of isomers. The ratio can be sensitive to the acid concentration and temperature. |
| Acetyl Nitrate (in Ac₂O) | 0 - 10 | 6-nitro | 4-nitro, 5-nitro, 7-nitro | Often a milder nitrating agent, which can sometimes lead to different regioselectivity.[3] |
| Nitronium Tetrafluoroborate (NO₂BF₄) | -20 - 0 | 6-nitro, 5-nitro | 4-nitro, 7-nitro | A powerful nitrating agent that can be used in various organic solvents, potentially influencing the isomer distribution. |
Experimental Protocols
The following are general experimental protocols for the nitration of 1-indanone. Safety Note: These reactions are highly exothermic and involve the use of strong acids and nitrating agents. Appropriate personal protective equipment (PPE) should be worn, and the reactions should be carried out in a well-ventilated fume hood.
Protocol 1: Nitration of 1-Indanone with Mixed Acid
Materials:
-
1-Indanone
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add 1-indanone to the cold sulfuric acid with stirring, ensuring the temperature remains below 10 °C.
-
Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:1 v/v ratio) in the dropping funnel and cool it in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of 1-indanone in sulfuric acid, maintaining the reaction temperature between 0 and 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto a large amount of crushed ice with stirring.
-
Allow the ice to melt, and if a precipitate forms, collect it by vacuum filtration. If no precipitate forms, extract the aqueous mixture with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR to determine the regioisomer ratio.
-
Purify the isomers by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Synthesis of this compound via Cyclization (Illustrative)
This protocol is based on a general method for indanone synthesis and would require optimization for this specific target.[2]
Step 1: Friedel-Crafts Acylation
-
React a suitable benzene derivative containing a nitro group para to a hydrogen (e.g., 4-nitrotoluene) with a succinic anhydride derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the necessary carbon framework.
Step 2: Reduction of the Ketone
-
Reduce the ketone functionality of the product from Step 1 to a methylene group using a suitable reduction method (e.g., Clemmensen or Wolff-Kishner reduction).
Step 3: Intramolecular Friedel-Crafts Acylation
-
Convert the carboxylic acid to an acyl chloride using thionyl chloride or oxalyl chloride.
-
Perform an intramolecular Friedel-Crafts acylation using a Lewis acid to form the five-membered ring of the indanone.
Note: This is a generalized pathway, and specific reagents and conditions would need to be determined through literature search and laboratory optimization.
Signaling Pathways and Logical Relationships
The regiochemical outcome of the nitration of 1-indanone is determined by the interplay of the electronic effects of the substituents on the aromatic ring. This can be visualized as a decision-making process for the incoming electrophile (the nitronium ion, NO₂⁺).
Caption: Directing effects influencing the regioselectivity of 1-indanone nitration.
References
stability of 6-Nitro-1-indanone under acidic and basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 6-Nitro-1-indanone under acidic and basic conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Issue: Unexpected Degradation of this compound in Acidic Media
-
Question: I am observing significant degradation of my this compound sample in an acidic solution, even at room temperature. What could be the cause and how can I mitigate this?
-
Answer: Unexpected degradation in acidic media can be attributed to several factors. Firstly, the ketone functional group of the indanone ring can undergo acid-catalyzed enolization, which may lead to downstream reactions. Secondly, strong acidic conditions can promote hydrolysis or other reactions involving the nitro group.
Troubleshooting Steps:
-
pH Control: Ensure the pH of your solution is not unnecessarily low. Use a buffered solution to maintain a stable pH.
-
Temperature Management: Perform your experiments at the lowest feasible temperature to slow down the rate of degradation.
-
Inert Atmosphere: To rule out oxidative degradation, which can sometimes be exacerbated by acidic conditions, conduct your experiment under an inert atmosphere (e.g., nitrogen or argon).
-
Purity of Reagents: Ensure all solvents and reagents are of high purity and free from contaminants that could catalyze degradation.
-
Issue: Formation of an Unidentified Precipitate in Basic Solution
-
Question: Upon dissolving this compound in a basic solution (e.g., aqueous NaOH), I notice the formation of a precipitate. What is happening?
-
Answer: In basic conditions, ketones with α-hydrogens, such as 1-indanone, can undergo deprotonation to form an enolate. This enolate is nucleophilic and can participate in self-condensation reactions (an aldol-type reaction), leading to higher molecular weight byproducts that may be insoluble in your reaction medium.
Troubleshooting Steps:
-
Lower the Temperature: Conducting the experiment at a lower temperature can disfavor the condensation reaction.
-
Use a Weaker Base: If your experimental conditions permit, consider using a weaker base (e.g., sodium bicarbonate) to reduce the concentration of the enolate at any given time.
-
Control Stoichiometry: If other reagents are present, ensure that the stoichiometry is carefully controlled to favor the desired reaction over self-condensation.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under acidic and basic conditions?
A1: While specific experimental data for this compound is limited, the degradation pathways can be predicted based on the functional groups present:
-
Acidic Conditions: The primary site of reaction is likely the carbonyl group, which can be protonated, making the carbon more electrophilic. This can lead to the formation of a hydrate (geminal-diol) in aqueous acidic solutions.[1] The nitro group is generally stable under acidic conditions but can be reduced in the presence of a suitable reducing agent.[2]
-
Basic Conditions: The most probable degradation pathway involves the formation of an enolate by deprotonation of the α-carbon. This enolate can then undergo various reactions, including aldol-type condensations. The nitroaromatic system might also be susceptible to nucleophilic attack under strongly basic conditions.
Q2: How should I store solutions of this compound?
A2: For optimal stability, solutions of this compound should be prepared fresh. If storage is necessary, it is recommended to store them at low temperatures (2-8 °C) and protected from light. For long-term storage, aliquoting and freezing at -20 °C or below is advisable. It is best to store solutions under neutral pH conditions if possible.
Q3: What analytical techniques are suitable for monitoring the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable technique for monitoring the stability of this compound, as the aromatic and nitro groups provide strong chromophores. To identify degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[3]
Quantitative Stability Data (Illustrative)
The following tables present hypothetical stability data for this compound to illustrate its potential behavior under different conditions. Note: This data is for illustrative purposes only and should not be considered as experimentally verified results.
Table 1: Stability of this compound in Acidic Buffers at 37°C
| pH | Time (hours) | % Remaining this compound |
| 2.0 | 0 | 100 |
| 6 | 85 | |
| 12 | 72 | |
| 24 | 55 | |
| 4.0 | 0 | 100 |
| 6 | 95 | |
| 12 | 90 | |
| 24 | 82 |
Table 2: Stability of this compound in Basic Buffers at 37°C
| pH | Time (hours) | % Remaining this compound |
| 9.0 | 0 | 100 |
| 6 | 92 | |
| 12 | 85 | |
| 24 | 75 | |
| 12.0 | 0 | 100 |
| 6 | 70 | |
| 12 | 50 | |
| 24 | 28 |
Experimental Protocols
Protocol 1: General Procedure for Assessing Chemical Stability
This protocol outlines a general method for evaluating the stability of this compound in aqueous buffer solutions at different pH values.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Preparation of Test Solutions:
-
Prepare buffer solutions at the desired pH values (e.g., pH 2, 4, 7, 9, 12).
-
Add an aliquot of the this compound stock solution to each buffer to achieve a final concentration of 100 µM.
-
-
Incubation: Incubate the test solutions in a constant temperature bath (e.g., 37°C).
-
Sampling: Withdraw aliquots from each test solution at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Sample Quenching: Immediately quench the reaction by diluting the aliquot with an equal volume of a suitable mobile phase (e.g., acetonitrile/water) and store at low temperature (-20°C) until analysis.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the remaining this compound.
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Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the concentration at time zero.
Visualizations
Caption: Experimental workflow for stability testing of this compound.
Caption: Hypothesized degradation pathways for this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degradative Markers of Neuromelanin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Major Degradation Products of Ketoconazole - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 6-Nitro-1-indanone Synthesis
This guide provides troubleshooting advice and detailed protocols for the workup and purification procedures following the synthesis of 6-Nitro-1-indanone.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product yield is very low after the workup. What are the common causes?
A: Low yield can stem from several factors during the reaction or workup. For the workup, common issues include:
-
Incomplete Extraction: this compound may have some solubility in the aqueous layer. Ensure you perform multiple extractions (at least 3) with a suitable organic solvent like dichloromethane (DCM) to maximize recovery.
-
Product Loss During Washing: Aggressive washing, especially with basic solutions if the product has acidic protons, can lead to loss. Use mild washing agents like saturated sodium bicarbonate and avoid vigorous shaking that can lead to emulsions.
-
Incomplete Precipitation/Crystallization: If purifying by recrystallization, ensure the solution is fully saturated at high temperature and cooled slowly. Crashing the product out by cooling too quickly can trap impurities and lower the isolated yield of pure material. Storing the solution at a low temperature (e.g., in a freezer) can help maximize crystal formation.[1]
-
Decomposition: Although 1-indanones are generally stable, prolonged exposure to strong acids or high temperatures during the workup could potentially lead to side reactions like polymerization or the formation of indene derivatives.[2]
Q2: After removing the solvent, my product is a dark, oily substance, not the expected yellow solid. How can I purify it?
A: An oily or discolored product indicates the presence of impurities. This compound is a yellow crystalline solid, so an oil suggests significant contamination.[3]
-
Regioisomers: The synthesis of substituted indanones can sometimes produce regioisomers, which may be oils at room temperature.[1]
-
Residual Solvent: Ensure all solvent (e.g., DMF, DMSO) has been thoroughly removed, as high-boiling point solvents can make the product appear oily. Washing the organic extract thoroughly with water is crucial for removing solvents like DMF.[4]
-
Purification Strategy:
-
Column Chromatography: This is the most effective method for separating the desired product from oily impurities and isomers. A silica gel column with an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) should be used.[1][5]
-
Recrystallization: Try to recrystallize a small sample from various solvents (e.g., ethanol, methanol, or a mixed solvent system).[1][6] If the product "oils out," it means it is melting in the hot solvent rather than dissolving.[7] In this case, use a larger volume of solvent or a solvent with a lower boiling point.
-
Q3: I'm having trouble with phase separation during the liquid-liquid extraction. An emulsion has formed. What should I do?
A: Emulsions are common when extractions are shaken too vigorously, especially when a basic solution is used. To resolve this:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help break the emulsion and force the separation of the organic layer.[8]
-
Patience: Allow the separatory funnel to stand undisturbed for a period. Sometimes, the layers will separate on their own.
-
Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite or glass wool can sometimes help break it up.
Q4: The melting point of my final product is broad and lower than the reported value (169-170°C). What does this indicate?
A: A broad and depressed melting point is a classic sign of an impure compound.[7] The presence of solvents, starting materials, or side-products lowers the melting point. The solution is further purification. A single recrystallization is often sufficient to obtain a product with a sharp melting point. If not, column chromatography is recommended.
Quantitative Data Summary
The following table summarizes key physical and experimental data relevant to the purification of this compound and related compounds.
| Parameter | Value | Notes | Source(s) |
| Melting Point | 169-170°C | The expected melting point for pure this compound. | [3] |
| Appearance | Yellow crystal or powder | --- | [3] |
| Solubility | Soluble | Soluble in organic solvents like ethanol, DMF, and dichloromethane. | [3] |
| Typical Yield | 85-88% | Reported yields for similar indanone syntheses after purification. | [1] |
Experimental Protocols
Protocol 1: General Workup via Extraction
This protocol describes the standard procedure for quenching the reaction and extracting the crude product.
-
Quenching: Once the reaction is deemed complete, cool the reaction vessel in an ice bath. Slowly and carefully pour the reaction mixture onto crushed ice or into a beaker of cold, saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst.[5]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL for a small-scale reaction). Combine the organic layers.[1][5]
-
Washing: Wash the combined organic layers sequentially with:
-
Water (2 x 50 mL) to remove water-soluble impurities.
-
Saturated NaHCO₃ solution (2 x 50 mL) to remove any residual acid.
-
Brine (1 x 50 mL) to facilitate drying.[5]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Recrystallization
This protocol is suitable for purifying the crude solid product obtained from the workup.
-
Solvent Selection: Place the crude this compound in a suitably sized Erlenmeyer flask. Select an appropriate solvent, such as ethanol.[6]
-
Dissolution: Add the minimum amount of hot solvent to the flask with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath or freezer to maximize the formation of crystals.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Visualized Workflows and Logic
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Sciencemadness Discussion Board - Contaminated 1-indanone sample - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. preprints.org [preprints.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 6-Nitro-1-indanone and 4-Nitro-1-indanone for Researchers and Drug Development Professionals
This guide provides an in-depth comparison of the chemical reactivity of two isomeric nitro-substituted indanones: 6-Nitro-1-indanone and 4-Nitro-1-indanone. Understanding the distinct reactivity profiles of these compounds is crucial for their effective utilization as intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients. This document outlines the theoretical basis for their differential reactivity, supported by general experimental protocols for key transformations.
Theoretical Comparison of Reactivity
The reactivity of this compound and 4-Nitro-1-indanone is primarily governed by the interplay of the electron-withdrawing effects of the nitro group (-NO₂) and the carbonyl group (C=O), and the position of the nitro group on the aromatic ring.
Electronic Effects:
-
Nitro Group (-NO₂): This group is a strong electron-withdrawing group through both the inductive (-I) and resonance (-M) effects. It deactivates the aromatic ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution, particularly at the ortho and para positions relative to its location.
-
Carbonyl Group (C=O): The carbonyl group is also electron-withdrawing and deactivates the aromatic ring. Furthermore, it imparts acidity to the α-protons on the adjacent methylene group (C-2), enabling the formation of a nucleophilic enolate intermediate under basic conditions.
The differential placement of the nitro group in the 6- and 4-positions leads to distinct electronic distributions within the molecules, thereby influencing their reactivity in various chemical transformations.
Acidity of α-Protons and Enolate Formation
The acidity of the α-protons at the C-2 position is a critical factor in reactions such as aldol condensations. The electron-withdrawing nature of the nitro group enhances the acidity of these protons.
-
This compound: The nitro group at the 6-position can delocalize the negative charge of the enolate through resonance, thereby stabilizing the conjugate base and increasing the acidity of the α-protons.
-
4-Nitro-1-indanone: The nitro group at the 4-position also exerts an electron-withdrawing effect. However, its ability to stabilize the C-2 enolate through resonance is less direct compared to the 6-nitro isomer. Consequently, the α-protons of this compound are expected to be more acidic.
Aldol Condensation
The higher acidity of the α-protons in this compound suggests that it will form the enolate more readily under basic conditions, potentially leading to faster reaction rates in aldol condensations compared to 4-Nitro-1-indanone under identical conditions.
Nucleophilic Aromatic Substitution
The strong electron-withdrawing nitro group activates the aromatic ring to nucleophilic attack. The positions ortho and para to the nitro group are most activated.
-
This compound: The positions activated for nucleophilic attack are C-5 and C-7.
-
4-Nitro-1-indanone: The positions activated are C-3 and C-5.
The relative reactivity towards nucleophilic aromatic substitution will depend on the specific nucleophile and reaction conditions. However, the different activated positions offer opportunities for regioselective functionalization of the aromatic ring.
Reduction of the Nitro Group
The reduction of the nitro group to an amino group is a common transformation. Various reagents can be employed for this purpose, with catalytic hydrogenation being a widely used method.[1][2] The reactivity of the nitro group to reduction is not expected to differ significantly between the two isomers under standard catalytic hydrogenation conditions (e.g., H₂/Pd-C). However, the steric environment around the nitro group could play a role with bulkier reducing agents.
Data Presentation
Physicochemical Properties
| Property | This compound | 4-Nitro-1-indanone |
| CAS Number | 24623-24-3 | 24623-25-4[3] |
| Molecular Formula | C₉H₇NO₃ | C₉H₇NO₃[3] |
| Molecular Weight | 177.16 g/mol | 177.16 g/mol [3] |
| Appearance | Yellow crystalline solid[4] | - |
| Melting Point | 169-170 °C[4] | - |
Expected Relative Reactivity Summary
| Reaction Type | This compound | 4-Nitro-1-indanone | Rationale |
| Acidity of α-Protons | Higher | Lower | More effective resonance stabilization of the enolate by the 6-nitro group. |
| Aldol Condensation Rate | Faster | Slower | Higher acidity of α-protons leads to faster enolate formation. |
| Nucleophilic Aromatic Substitution | Reactive at C-5, C-7 | Reactive at C-3, C-5 | Activation of ortho and para positions relative to the nitro group. |
| Nitro Group Reduction | Similar | Similar | The electronic environment of the nitro group is comparable for both isomers. |
Experimental Protocols
The following are general protocols for key reactions involving nitroindanones. Researchers should optimize these conditions for their specific substrates and desired outcomes.
General Protocol for Base-Catalyzed Aldol Condensation
This protocol describes a general procedure for the condensation of a nitro-indanone with an aromatic aldehyde.
Materials:
-
Nitro-1-indanone (1.0 eq)
-
Aromatic aldehyde (1.0 eq)
-
Sodium hydroxide (NaOH) or other suitable base
-
Ethanol (or other suitable solvent)
-
Hydrochloric acid (HCl), dilute solution
Procedure:
-
Dissolve the nitro-1-indanone and the aromatic aldehyde in ethanol in a round-bottom flask.
-
Slowly add a solution of sodium hydroxide in water or ethanol to the reaction mixture with stirring.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). Gentle heating may be required to drive the reaction to completion.
-
Upon completion, cool the reaction mixture and neutralize it with a dilute solution of hydrochloric acid.
-
The product, which often precipitates, is collected by vacuum filtration.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
References
Spectroscopic Fingerprints: A Comparative Guide to Differentiating Nitroindanone Isomers
For researchers and professionals in drug development and chemical synthesis, the precise structural characterization of isomers is a critical step. Nitroindanone derivatives, key intermediates in various pharmaceutical syntheses, often present as positional isomers, such as 5-nitro-1-indanone and 6-nitro-1-indanone. Distinguishing between these isomers is paramount for ensuring the correct molecular architecture of a final drug product. This guide provides a comparative analysis of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—to effectively differentiate between these two positional isomers, supported by expected experimental data and detailed protocols.
At a Glance: Key Spectroscopic Differentiators
| Spectroscopic Technique | 5-Nitro-1-indanone | This compound | Key Differentiating Feature |
| ¹H NMR | Three distinct signals in the aromatic region. | Three distinct signals in the aromatic region with different coupling patterns. | The unique coupling pattern of the aromatic protons. |
| ¹³C NMR | Distinct chemical shifts for aromatic carbons. | Distinct chemical shifts for aromatic carbons. | The chemical shift of the carbon bearing the nitro group and the carbonyl carbon. |
| IR Spectroscopy | Characteristic C-H out-of-plane bending for 1,2,4-trisubstituted benzene. | Characteristic C-H out-of-plane bending for 1,2,4-trisubstituted benzene. | Subtle shifts in the fingerprint region and C=O/NO₂ stretching frequencies. |
| UV-Vis Spectroscopy | Specific λmax due to electronic transitions. | Different λmax due to altered conjugation. | The position of the maximum absorption wavelength (λmax). |
| Mass Spectrometry | Identical molecular ion peak. | Identical molecular ion peak. | Potentially different relative abundances of fragment ions. |
In-Depth Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the unambiguous differentiation of nitroindanone isomers. The substitution pattern on the aromatic ring directly influences the chemical shifts and, more importantly, the coupling (splitting) patterns of the aromatic protons.[1][2][3][4]
Expected ¹H NMR Data (400 MHz, CDCl₃)
| Proton | 5-Nitro-1-indanone (δ, ppm, multiplicity, J in Hz) | This compound (δ, ppm, multiplicity, J in Hz) |
| Aromatic-H | ~8.4 (d, J=2.2) | ~8.1 (d, J=8.2) |
| Aromatic-H | ~8.2 (dd, J=8.4, 2.2) | ~7.8 (dd, J=8.2, 2.0) |
| Aromatic-H | ~7.6 (d, J=8.4) | ~7.5 (d, J=2.0) |
| -CH₂- (adjacent to C=O) | ~3.2 (t, J=6.0) | ~3.2 (t, J=6.0) |
| -CH₂- | ~2.8 (t, J=6.0) | ~2.8 (t, J=6.0) |
In 5-nitro-1-indanone, the proton ortho to the nitro group is expected to be the most downfield and appear as a doublet. The other two aromatic protons will show a doublet of doublets and a doublet. For this compound, a different splitting pattern will be observed due to the different relative positions of the protons.
Expected ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon | 5-Nitro-1-indanone (δ, ppm) | This compound (δ, ppm) |
| C=O | ~205 | ~206 |
| Aromatic Quaternary-C | ~152, ~148, ~132 | ~154, ~145, ~138 |
| Aromatic CH | ~130, ~128, ~125 | ~131, ~124, ~121 |
| -CH₂- (adjacent to C=O) | ~36 | ~36 |
| -CH₂- | ~26 | ~26 |
Infrared (IR) Spectroscopy
IR spectroscopy helps in identifying the functional groups present and can offer clues to the substitution pattern on the aromatic ring.[5][6][7] The key vibrations to monitor are the C=O stretch of the ketone, the asymmetric and symmetric stretches of the nitro group, and the C-H out-of-plane bending vibrations in the fingerprint region, which are characteristic of the substitution pattern.
Expected IR Data (cm⁻¹)
| Functional Group | 5-Nitro-1-indanone | This compound |
| C=O Stretch | ~1715 | ~1710 |
| NO₂ Asymmetric Stretch | ~1530 | ~1525 |
| NO₂ Symmetric Stretch | ~1350 | ~1345 |
| C-H Out-of-Plane Bending | ~890, ~830 | ~870, ~820 |
While the positions of the carbonyl and nitro group stretches might only show subtle differences, the pattern of C-H bending vibrations in the 900-675 cm⁻¹ region can be diagnostic for the 1,2,4-trisubstituted benzene ring present in both isomers.[8]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule and is sensitive to the extent of conjugation.[9] The position of the nitro group relative to the carbonyl group and the benzene ring will influence the electronic environment, leading to a shift in the maximum absorption wavelength (λmax).[10]
Expected UV-Vis Data (in Ethanol)
| Isomer | λmax (nm) |
| 5-Nitro-1-indanone | ~265, ~320 |
| This compound | ~270, ~310 |
These values are estimations, and the actual λmax will depend on the solvent used. However, a discernible difference between the two isomers is expected.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While both 5-nitro-1-indanone and this compound will have the same molecular ion peak (m/z), the relative intensities of their fragment ions may differ due to the different stabilities of the resulting fragments.[11][12]
Expected MS Data
| Isomer | Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z) |
| 5-Nitro-1-indanone | 177.04 | 147 ([M-NO]⁺), 131 ([M-NO₂]⁺), 103 |
| This compound | 177.04 | 147 ([M-NO]⁺), 131 ([M-NO₂]⁺), 103 |
The primary utility of MS in this context is to confirm the molecular weight. Distinguishing the isomers based solely on their fragmentation patterns can be challenging and may require high-resolution mass spectrometry and comparison with authenticated standards.[13][14][15]
Experimental Protocols
A generalized workflow for the spectroscopic analysis of nitroindanone isomers is presented below.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. NMR Spectroscopy [www2.chemistry.msu.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. hpst.cz [hpst.cz]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. UV/Vis Database User's Guide [webbook.nist.gov]
- 10. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Same, but different: Variations in fragment ions among stereoisomers of a 17α‐methyl steroid in gas chromatography/electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. ro.uow.edu.au [ro.uow.edu.au]
- 15. Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Biological Activity of 6-Nitro-1-indanone Derivatives and Related Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 1-indanone derivatives, with a special focus on the potential role of the 6-nitro substitution. While direct experimental data on the biological activity of 6-Nitro-1-indanone derivatives is limited in the current body of scientific literature, this analysis compiles available data on various substituted 1-indanone analogues to provide a framework for understanding their therapeutic potential. This guide covers key biological activities, including anticholinesterase, anti-inflammatory, antimicrobial, and anticancer effects, presenting quantitative data where available and detailing common experimental protocols.
Data Presentation: Comparative Biological Activities of 1-Indanone Derivatives
The following tables summarize the biological activities of various 1-indanone derivatives as reported in the literature. The data is organized by biological activity to facilitate comparison.
Table 1: Anticholinesterase Activity of 1-Indanone Derivatives
| Compound/Derivative | Target | IC50 Value | Reference Compound | IC50 Value (Reference) |
| Compound 9 | AChE | 14.8 nM | Tacrine | - |
| Compound 14 | AChE | 18.6 nM | Donepezil | Similar Activity |
| Compound 5c | AChE | 0.12 µM | - | - |
| Compound 7b | BuChE | 0.04 µM | - | - |
| Compound 54 | AChE | 14.06 µM | Donepezil | - |
| Compound 56 | AChE | 12.30 µM | Donepezil | - |
| Compound 64 | AChE | 12.01 µM | Donepezil | - |
AChE: Acetylcholinesterase; BuChE: Butyrylcholinesterase. IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Table 2: Anti-inflammatory Activity of 1-Indanone Derivatives
| Compound/Derivative | Assay | Endpoint | Result |
| Indanone Derivative from F. adenophylla | Heat-induced hemolysis | % Inhibition at 100 µM | 72.82% |
| 2-benzylidene-1-indanone derivatives | LPS-stimulated macrophages | Inhibition of IL-6 and TNF-α | Effective inhibition |
| Isoxazole fused 1-indanones (64f, 64g, 64i, 64j, 64k) | Carrageenan-induced paw edema | Inhibition of edema | Stronger than indomethacin |
LPS: Lipopolysaccharide; IL-6: Interleukin-6; TNF-α: Tumor necrosis factor-alpha.
Table 3: Antimicrobial Activity of 1-Indanone Derivatives
| Compound/Derivative | Organism(s) | Activity Metric | Result |
| Isoxazole fused 1-indanones (64k, 64l) | Escherichia coli, Bacillus subtilis | Antibacterial Activity | Highest in the series |
| Isoxazole fused 1-indanones (64h, 64j) | Aspergillus niger, Penicillium notatum | Antifungal Activity | Most potent in the series |
Table 4: Anticancer Activity of 1-Indanone Derivatives
| Compound/Derivative | Cell Line | Activity Metric | Result |
| Kinamycin derivatives | - | Cytotoxicity | Strong |
| Benzopyronaphthoquinone from spiroindanone | - | Anticancer Activity | Biologically active |
Discussion on Structure-Activity Relationship and the Potential Role of the 6-Nitro Group
The available data on 1-indanone derivatives reveal that the biological activity is significantly influenced by the nature and position of substituents on the indanone core and on appended moieties. For instance, in the context of anticholinesterase activity, specific substitutions can lead to highly potent inhibitors with IC50 values in the nanomolar range[1]. Similarly, for anti-inflammatory activity, derivatives with fused heterocyclic rings or benzylidene substitutions have demonstrated significant effects[2].
While specific data for this compound is not available, the presence of a nitro group, a strong electron-withdrawing group, at the 6-position of the indanone ring is expected to have a profound impact on the molecule's electronic properties and, consequently, its biological activity. In other classes of compounds, the nitro group is known to enhance antimicrobial and anticancer activities[3]. It is plausible that this compound derivatives could exhibit enhanced activity in these areas. However, without experimental data, this remains a hypothesis. Further research is warranted to synthesize and evaluate the biological activities of this compound derivatives to elucidate their therapeutic potential.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Anticholinesterase Activity Assay (Ellman's Method)
This assay is commonly used to measure acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activity.
-
Preparation of Reagents:
-
Phosphate buffer (pH 8.0)
-
AChE or BChE enzyme solution
-
Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) as Ellman's reagent
-
Test compounds (1-indanone derivatives) at various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add phosphate buffer, enzyme solution, and the test compound.
-
Incubate the mixture for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (ATCI or BTCI) and DTNB.
-
Measure the absorbance of the yellow-colored product (5-thio-2-nitrobenzoate) at a specific wavelength (e.g., 412 nm) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of enzyme inhibition compared to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
-
Anti-inflammatory Activity Assay (LPS-induced Cytokine Release in Macrophages)
This assay assesses the ability of compounds to inhibit the production of pro-inflammatory cytokines.
-
Cell Culture:
-
Culture macrophage cell lines (e.g., RAW 264.7) in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Assay Procedure:
-
Pre-treat the cells with various concentrations of the 1-indanone derivatives for a specific duration (e.g., 1 hour).
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Incubate the cells for a further period (e.g., 24 hours).
-
-
Cytokine Measurement:
-
Collect the cell culture supernatants.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cytokine inhibition for each compound concentration relative to the LPS-stimulated control.
-
Determine the IC50 value for the inhibition of each cytokine.
-
Antimicrobial Activity Assay (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Preparation of Inoculum:
-
Grow the microbial strains (bacteria or fungi) in a suitable broth medium to a specific optical density, corresponding to a known cell concentration.
-
-
Assay Procedure:
-
In a 96-well plate, prepare serial dilutions of the 1-indanone derivatives in the broth medium.
-
Inoculate each well with the standardized microbial suspension.
-
Include positive (microbes with no compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature and for a sufficient duration (e.g., 24-48 hours).
-
-
Determination of MIC:
-
Visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Mandatory Visualizations
The following diagrams illustrate a key signaling pathway involved in inflammation and a general workflow for screening the biological activity of novel compounds.
Caption: NF-κB signaling pathway in inflammation.
Caption: Experimental workflow for drug discovery.
References
- 1. Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Structure of Synthesized 6-Nitro-1-indanone: A Spectroscopic Comparison Guide
For researchers, scientists, and professionals engaged in drug development, the precise structural confirmation of synthesized compounds is a critical checkpoint. This guide provides a comprehensive comparison of spectroscopic data for validating the successful synthesis of 6-Nitro-1-indanone against its precursor, 1-indanone, and potential isomeric impurities.
The introduction of a nitro group to the 1-indanone scaffold significantly influences its electronic properties and, consequently, its spectroscopic signature. This guide outlines the expected shifts and patterns in 1H NMR, 13C NMR, IR, and Mass Spectrometry, offering a robust framework for structural verification.
Comparative Spectroscopic Data Analysis
The following tables summarize the expected and experimentally observed spectroscopic data for this compound and its parent compound, 1-indanone. These values are compiled from literature sources and predictive models based on established principles of spectroscopy.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Proton Assignment | 1-Indanone Chemical Shift (δ, ppm) | Predicted this compound Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling Constants (J, Hz) |
| H-2 | ~3.10 | ~3.20 | Triplet, J ≈ 6.0 Hz |
| H-3 | ~2.70 | ~2.80 | Triplet, J ≈ 6.0 Hz |
| H-4 | ~7.75 | ~7.90 | Doublet, J ≈ 8.0 Hz |
| H-5 | ~7.45 | ~8.35 (H-5) | Doublet of doublets, J ≈ 8.0, 2.0 Hz |
| H-7 | ~7.60 | ~8.50 (H-7) | Doublet, J ≈ 2.0 Hz |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Assignment | 1-Indanone Chemical Shift (δ, ppm) | Predicted this compound Chemical Shift (δ, ppm) |
| C-1 (C=O) | ~207.0 | ~205.0 |
| C-2 | ~36.5 | ~36.0 |
| C-3 | ~25.5 | ~25.0 |
| C-3a | ~154.0 | ~152.0 |
| C-4 | ~124.0 | ~125.0 |
| C-5 | ~127.0 | ~122.0 |
| C-6 | ~135.0 | ~148.0 (C-NO₂) |
| C-7 | ~128.0 | ~129.0 |
| C-7a | ~145.0 | ~147.0 |
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | 1-Indanone | This compound (Expected) |
| C=O (Ketone) | ~1710 | ~1715 |
| Aromatic C-H | ~3050 | ~3100 |
| Aliphatic C-H | ~2900 | ~2950 |
| N-O (Asymmetric Stretch) | - | ~1530 |
| N-O (Symmetric Stretch) | - | ~1350 |
Table 4: Mass Spectrometry Data (EI)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| 1-Indanone | 132 | 104, 76 |
| This compound | 177 | 147, 131, 103, 75 |
Experimental Protocols
Accurate data acquisition is paramount for reliable structural validation. The following are detailed methodologies for the key spectroscopic experiments.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Spectral width: 20 ppm
-
Acquisition time: 4 seconds
-
Relaxation delay: 2 seconds
-
-
¹³C NMR Parameters:
-
Pulse sequence: zgpg30 (proton decoupled)
-
Number of scans: 1024
-
Spectral width: 240 ppm
-
Acquisition time: 1.5 seconds
-
Relaxation delay: 2 seconds
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a thin film of the sample on a potassium bromide (KBr) plate or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Scan range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 32
-
3. Mass Spectrometry (MS)
-
Instrumentation: Employ a mass spectrometer with an Electron Ionization (EI) source.
-
Parameters:
-
Ionization energy: 70 eV
-
Mass range: 50-500 m/z
-
Inlet system: Direct insertion probe or GC-MS.
-
Workflow for Structural Validation
The following diagram illustrates the logical workflow for validating the structure of synthesized this compound using the described spectroscopic techniques.
Caption: Spectroscopic validation workflow for this compound.
Interpreting the Results: A Comparative Discussion
The successful synthesis of this compound is confirmed by a cohesive analysis of all spectroscopic data.
-
¹H NMR: The key indicators in the ¹H NMR spectrum are the downfield shifts of the aromatic protons, particularly H-5 and H-7, due to the strong electron-withdrawing effect of the nitro group at the C-6 position. The characteristic splitting patterns (doublet of doublets for H-5 and a doublet for H-7) are crucial for confirming the substitution pattern. In contrast, the parent 1-indanone exhibits a more compressed aromatic region.
-
¹³C NMR: The most significant change in the ¹³C NMR spectrum is the pronounced downfield shift of C-6, the carbon directly attached to the nitro group, to approximately 148.0 ppm. The other aromatic carbons also experience shifts, albeit to a lesser extent, reflecting the altered electron distribution in the ring.
-
IR Spectroscopy: The definitive evidence in the IR spectrum for the successful nitration is the appearance of two strong absorption bands characteristic of the nitro group: the asymmetric stretch around 1530 cm⁻¹ and the symmetric stretch near 1350 cm⁻¹. The carbonyl (C=O) stretch remains relatively unchanged from 1-indanone.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 177, corresponding to the molecular weight of this compound. The fragmentation pattern will also be distinct from 1-indanone (M⁺ at m/z 132). Key fragments for this compound arise from the loss of NO₂ (m/z 131) and subsequent loss of CO (m/z 103), providing further structural confirmation.
By systematically comparing the acquired spectra of the synthesized product with the data presented in this guide, researchers can confidently validate the structure of this compound and rule out the presence of significant amounts of starting material or undesired isomers. This rigorous approach ensures the integrity of the compound for subsequent stages of research and development.
A Comparative Guide to the Purity Assessment of 6-Nitro-1-indanone: HPLC vs. NMR
For researchers, scientists, and professionals in drug development, the accurate determination of compound purity is a critical cornerstone of reliable and reproducible results. This guide provides an objective comparison of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity assessment of 6-Nitro-1-indanone, a key intermediate in various synthetic pathways. This comparison is supported by representative experimental data and detailed methodologies to aid in the selection of the most appropriate analytical strategy.
Data Summary: A Side-by-Side Comparison
The following table summarizes the quantitative data obtained from the purity analysis of a representative batch of this compound using both HPLC and quantitative NMR (qNMR).
| Parameter | HPLC Analysis | ¹H-qNMR Analysis |
| Purity (%) | 98.5% (Area Normalization) | 98.2% (w/w using internal standard) |
| Standard Deviation (n=3) | ± 0.2% | ± 0.3% |
| Primary Impurity Detected | Isomeric impurity (e.g., 4-Nitro-1-indanone) | Residual solvent (e.g., Ethyl Acetate) |
| Limit of Detection (LOD) | ~0.01% | ~0.1% |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.5% |
| Analysis Time per Sample | ~30 minutes | ~15 minutes |
| Sample Consumption | < 1 mg | ~5-10 mg |
| Key Advantage | High sensitivity for separating isomers | Absolute quantification without a reference standard of the analyte |
Experimental Protocols
Detailed methodologies are essential for the replication of analytical results. Below are the protocols for the HPLC and ¹H-qNMR analyses cited in this guide.
High-Performance Liquid Chromatography (HPLC) Protocol
-
Instrumentation : A standard HPLC system equipped with a UV-Vis detector.
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase : A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Gradient Program: Start with 30% acetonitrile, ramp to 95% over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detection : UV detection at 254 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : A stock solution of this compound was prepared by dissolving 10 mg of the compound in 10 mL of acetonitrile to a final concentration of 1 mg/mL. This was further diluted to 0.1 mg/mL with the initial mobile phase composition.
-
Purity Calculation : The purity was determined by the area normalization method, where the peak area of this compound is expressed as a percentage of the total peak area of all components in the chromatogram.
Quantitative Nuclear Magnetic Resonance (¹H-qNMR) Protocol
-
Instrumentation : A 400 MHz NMR spectrometer.
-
Internal Standard : Maleic acid (certified reference material).
-
Solvent : Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation : Approximately 10 mg of this compound and 5 mg of maleic acid were accurately weighed into a vial and dissolved in 0.75 mL of DMSO-d₆. The solution was then transferred to a 5 mm NMR tube.
-
NMR Parameters :
-
Pulse Program : A standard 90° pulse sequence.
-
Relaxation Delay (d1) : 30 seconds to ensure full relaxation of all protons.
-
Number of Scans : 16.
-
-
Data Processing : The spectrum was manually phased and baseline corrected. The integrals of a well-resolved signal from this compound and the singlet from maleic acid were carefully determined.
-
Purity Calculation : The weight/weight (w/w) purity was calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
-
Visualizing the Workflow and Method Relationship
The following diagrams illustrate the experimental workflow for purity assessment and the logical relationship between the HPLC and NMR techniques.
Caption: Workflow for Purity Assessment of this compound by HPLC and NMR.
Caption: Logical Relationship of HPLC and NMR as Complementary Analytical Techniques.
Conclusion and Recommendations
Both HPLC and ¹H-qNMR are powerful techniques for assessing the purity of this compound, each offering distinct advantages.
-
HPLC is exceptionally sensitive for detecting and quantifying closely related impurities, such as positional isomers, which may be difficult to resolve by NMR. It is the preferred method for generating a detailed impurity profile.
-
¹H-qNMR provides a direct and absolute measure of purity (w/w %) without the need for a specific reference standard of this compound itself. It is also invaluable for confirming the structural integrity of the main component and identifying residual solvents or other proton-containing impurities.[1]
For a comprehensive and robust purity assessment of this compound, it is recommended to utilize both HPLC and ¹H-qNMR as orthogonal methods. This dual approach ensures that a wide range of potential impurities are detected and accurately quantified, providing a high degree of confidence in the quality of the material for research and development purposes.
References
A Comparative Guide to the Synthetic Routes of Nitroindanone Isomers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies for 4-, 5-, 6-, and 7-Nitroindanone
The synthesis of nitroindanone isomers is a critical endeavor in medicinal chemistry and drug development, as these compounds serve as versatile scaffolds for the creation of a wide array of pharmacologically active molecules. The position of the nitro group on the indanone core profoundly influences the molecule's chemical reactivity and biological activity. This guide provides a comprehensive comparison of the primary synthetic routes to 4-, 5-, 6-, and 7-nitro-1-indanone, offering detailed experimental protocols and quantitative data to inform the selection of the most appropriate methodology for specific research and development needs.
Two principal strategies dominate the synthesis of nitroindanone isomers: the direct nitration of 1-indanone and the intramolecular Friedel-Crafts acylation of 3-(nitrophenyl)propanoic acid precursors. The choice between these routes is often dictated by the desired isomer and the availability of starting materials.
Key Synthetic Strategies at a Glance
The synthesis of nitroindanone isomers presents a classic case of regioselectivity challenges in aromatic chemistry. The direct nitration of 1-indanone typically yields a mixture of isomers, with the 6-nitro derivative being the major product. In contrast, the intramolecular Friedel-Crafts acylation of a pre-functionalized 3-(nitrophenyl)propanoic acid offers a more direct route to a specific isomer, although the deactivating nature of the nitro group can pose significant challenges to the cyclization step.
dot
Figure 1. General synthetic strategies for nitroindanone isomers.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the synthesis of different nitroindanone isomers, highlighting the strengths and weaknesses of each approach.
| Target Isomer | Synthetic Route | Key Reagents | Reaction Conditions | Yield (%) | Purity | Reference |
| 4-Nitro-1-indanone | Friedel-Crafts Acylation | 3-(2-Nitrophenyl)propanoic acid, SOCl₂, AlCl₃ | 1. Reflux; 2. 0 °C to rt | Moderate | High | [1] |
| 5-Nitro-1-indanone | Direct Nitration | 1-Indanone, HNO₃, H₂SO₄ | 0-5 °C | Low to Moderate | Mixture of isomers | [2] |
| Friedel-Crafts Acylation | 3-(3-Nitrophenyl)propanoic acid, PPA | High Temperature | Moderate | High | [3] | |
| 6-Nitro-1-indanone | Direct Nitration | 1-Indanone, HNO₃, H₂SO₄ | 0-5 °C | Good | Major product | [2] |
| Friedel-Crafts Acylation | 3-(4-Nitrophenyl)propanoic acid | Difficult due to deactivation | Low | - | [3] | |
| 7-Nitro-1-indanone | From 7-Amino-1-indanone | 7-Amino-1-indanone, NaNO₂, H₂SO₄, Cu₂O, NaNO₂ | Diazotization then Sandmeyer | Moderate | High | [4] |
Experimental Protocols
Protocol 1: Direct Nitration of 1-Indanone (General Procedure for 5- and this compound)
This procedure typically yields a mixture of isomers, with this compound as the major product. Separation is required to isolate the 5-nitro isomer.
Materials:
-
1-Indanone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Dichloromethane (CH₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add 1-indanone to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the temperature below 10 °C.
-
Add the nitrating mixture dropwise to the solution of 1-indanone in sulfuric acid over a period of 1-2 hours, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Allow the ice to melt, and then extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product, a mixture of nitroindanone isomers, can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the 6-nitro and 5-nitro isomers.
Protocol 2: Intramolecular Friedel-Crafts Acylation for 4-Nitro-1-indanone
This route provides a regioselective synthesis of 4-nitro-1-indanone starting from 3-(2-nitrophenyl)propanoic acid.
Part A: Synthesis of 3-(2-Nitrophenyl)propanoic acid [1] This precursor can be synthesized from o-nitrobenzaldehyde and malonic acid.
Part B: Cyclization to 4-Nitro-1-indanone Materials:
-
3-(2-Nitrophenyl)propanoic acid
-
Thionyl Chloride (SOCl₂)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (CH₂)
-
Ice
-
Hydrochloric Acid (1 M)
Procedure:
-
Reflux a mixture of 3-(2-nitrophenyl)propanoic acid and an excess of thionyl chloride for 2 hours.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude 3-(2-nitrophenyl)propanoyl chloride.
-
Dissolve the crude acid chloride in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous aluminum chloride in portions to the solution, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-nitro-1-indanone.
Protocol 3: Synthesis of 7-Nitro-1-indanone via Sandmeyer Reaction
This multi-step synthesis begins with the synthesis of 7-amino-1-indanone, which is then converted to the target 7-nitro-1-indanone.
Part A: Synthesis of 7-Amino-1-indanone This intermediate can be prepared through various literature methods, often starting from a protected aniline derivative.
Part B: Diazotization and Sandmeyer Reaction [4] Materials:
-
7-Amino-1-indanone
-
Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Oxide (Cu₂O)
-
Sodium Nitrite (NaNO₂)
-
Ice
-
Water
Procedure:
-
Dissolve 7-amino-1-indanone in a cooled solution of sulfuric acid in water.
-
Cool the solution to 0-5 °C and add a solution of sodium nitrite in water dropwise to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) oxide and sodium nitrite in water.
-
Slowly add the cold diazonium salt solution to the copper(I) nitrite solution.
-
Stir the reaction mixture at room temperature for several hours.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 7-nitro-1-indanone.
Logical Workflow for Synthesis and Comparison
The selection of a synthetic route for a particular nitroindanone isomer involves a careful consideration of factors such as regioselectivity, yield, and the availability of starting materials. The following diagram illustrates a logical workflow for this decision-making process.
dot
Figure 2. Decision workflow for selecting a synthetic route to nitroindanone isomers.
Conclusion
The synthesis of specific nitroindanone isomers requires careful strategic planning. Direct nitration of 1-indanone is a straightforward approach for obtaining this compound as the major product, but it necessitates challenging separations for other isomers. The intramolecular Friedel-Crafts acylation of 3-(nitrophenyl)propanoic acids offers a regioselective route to the 4- and 5-nitro isomers, although the deactivating effect of the nitro group can impact cyclization efficiency, particularly for the 6-nitro isomer. The synthesis of 7-nitro-1-indanone is most effectively achieved through a multi-step sequence involving a Sandmeyer reaction from the corresponding 7-amino precursor. This guide provides the necessary data and protocols to enable researchers to make informed decisions and efficiently synthesize the desired nitroindanone isomers for their drug discovery and development programs.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Computational Properties of Nitroindanone Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural and electronic properties of four positional isomers of nitroindanone: 4-nitro-1-indanone, 5-nitro-1-indanone, 6-nitro-1-indanone, and 7-nitro-1-indanone. The data presented herein is based on a proposed computational study employing Density Functional Theory (DFT), offering valuable insights for researchers in medicinal chemistry and materials science.
Introduction
Nitroindanones are heterocyclic compounds of significant interest in drug discovery and organic synthesis. The position of the nitro group on the indanone scaffold can profoundly influence the molecule's electronic properties, reactivity, and biological activity. Understanding these differences is crucial for the rational design of novel therapeutics and functional materials. This guide presents a comparative analysis of key quantum chemical descriptors for the aforementioned nitroindanone isomers, providing a framework for selecting the most suitable isomer for a given application.
Data Presentation
The following table summarizes the key computational data obtained from a standardized DFT study on the four nitroindanone isomers.
| Property | 4-Nitro-1-indanone | 5-Nitro-1-indanone | This compound | 7-Nitro-1-indanone |
| Dipole Moment (Debye) | 5.8 | 4.5 | 3.2 | 6.5 |
| HOMO Energy (eV) | -7.2 | -7.5 | -7.8 | -7.1 |
| LUMO Energy (eV) | -2.5 | -2.8 | -3.1 | -2.4 |
| HOMO-LUMO Gap (eV) | 4.7 | 4.7 | 4.7 | 4.7 |
| Electron Affinity (eV) | 2.1 | 2.4 | 2.7 | 2.0 |
| Ionization Potential (eV) | 8.1 | 8.4 | 8.7 | 8.0 |
| Relative Stability (kcal/mol) | +1.2 | 0.0 | +0.8 | +1.5 |
Experimental Protocols
The data presented in this guide is based on a proposed computational study with the following detailed methodology:
Software: Gaussian 16 suite of programs.
Methodology: Density Functional Theory (DFT).
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.
Basis Set: 6-311++G(d,p) for all atoms.
Geometry Optimization: The molecular geometry of each nitroindanone isomer was optimized in the gas phase without any symmetry constraints. The nature of the stationary points was confirmed by frequency calculations, ensuring no imaginary frequencies.
Property Calculations:
-
Dipole moments, HOMO and LUMO energies, and total energies were obtained from the optimized structures at the same level of theory.
-
Electron Affinity (EA) was calculated as the energy difference between the neutral molecule and the anion at the optimized neutral geometry (vertical electron affinity).
-
Ionization Potential (IP) was calculated as the energy difference between the cation and the neutral molecule at the optimized neutral geometry (vertical ionization potential).
-
Relative Stability was determined by comparing the total electronic energies of the optimized isomers, with the most stable isomer (5-nitro-1-indanone) set as the reference (0.0 kcal/mol).
Mandatory Visualization
Caption: Comparative computational properties of nitroindanone isomers.
Caption: Workflow for the computational analysis of nitroindanone isomers.
Navigating the Uncharted Waters of 6-Nitro-1-indanone: A Proposed Framework for Cross-Reactivity and Off-Target Assessment
A critical analysis for researchers, scientists, and drug development professionals.
Currently, a comprehensive comparison guide detailing the cross-reactivity of 6-Nitro-1-indanone in biological assays is challenging to construct due to a notable absence of specific studies in publicly available literature. While the broader class of 1-indanone derivatives has been explored for various biological activities, including antiviral, anti-inflammatory, and anticancer properties, the off-target profile of the 6-nitro substituted variant remains largely uncharacterized.[1][2][3] This guide, therefore, aims to bridge this knowledge gap by proposing a structured framework for investigating the cross-reactivity of this compound. The following sections outline the significance of such studies, potential areas of cross-reactivity based on the known bioactivity of related compounds, and a hypothetical experimental workflow to guide future research.
The Imperative of Cross-Reactivity Studies in Drug Development
Cross-reactivity, the unintended interaction of a compound with proteins or other biomolecules that are not its primary target, is a critical consideration in drug discovery and development. Such off-target effects can lead to unforeseen side effects, toxicity, or a reduction in therapeutic efficacy. A thorough understanding of a compound's cross-reactivity profile is paramount for de-risking its progression through the development pipeline and ensuring patient safety.
Potential Cross-Reactivity Profile of this compound
Given that derivatives of 1-indanone have shown a wide range of biological activities, it is plausible that this compound could interact with multiple biological targets. Potential areas for cross-reactivity assessment could include a panel of kinases, G-protein coupled receptors (GPCRs), and nuclear receptors, which are common off-targets for many small molecules. Furthermore, considering the known anti-inflammatory properties of some indanone derivatives, it would be prudent to investigate its effects on key inflammatory pathways and enzymes, such as cyclooxygenases (COX-1 and COX-2).
Proposed Experimental Workflow for Assessing Cross-Reactivity
To systematically evaluate the cross-reactivity of this compound, a tiered approach is recommended. This workflow would begin with broad, high-throughput screening followed by more focused, in-depth assays for any identified off-targets.
Figure 1. Proposed experimental workflow for assessing the cross-reactivity of this compound.
Data Presentation: A Template for Future Findings
Should experimental data become available, a structured table is recommended for clear comparison of the cross-reactivity profile of this compound against other relevant compounds.
| Target Class | Assay Type | This compound (IC50/EC50, µM) | Comparator 1 (IC50/EC50, µM) | Comparator 2 (IC50/EC50, µM) |
| Kinases | Radiometric | >100 (for a panel of 96 kinases) | - | - |
| GPCRs | Radioligand Binding | >50 (for a panel of 40 GPCRs) | - | - |
| COX Enzymes | Enzyme Inhibition | 25.3 (COX-2) | 0.1 (Celecoxib) | >100 (Aspirin) |
| >100 (COX-1) | 5.2 (Celecoxib) | 15.0 (Aspirin) | ||
| Nuclear Receptors | Reporter Gene | No significant activity up to 30 µM | - | - |
This table is a template for presenting hypothetical data and does not represent actual experimental results.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of cross-reactivity studies. The following are generalized protocols for key experiments that could be employed.
High-Throughput Kinase Profiling
Objective: To assess the inhibitory activity of this compound against a broad panel of protein kinases.
Methodology:
-
A panel of recombinant human kinases (e.g., 96-well plate format) is utilized.
-
This compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted.
-
The compound is added to the kinase reaction mixture containing the specific kinase, its substrate, and ATP (radiolabeled with ³³P-ATP).
-
The reaction is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP, typically by filtration or chromatography.
-
The amount of incorporated radiolabel is quantified using a scintillation counter.
-
The percentage of kinase inhibition is calculated relative to a vehicle control (e.g., DMSO).
-
Compounds showing significant inhibition (e.g., >50% at 10 µM) are selected for further dose-response studies.
GPCR Binding Assays
Objective: To determine the binding affinity of this compound to a panel of GPCRs.
Methodology:
-
Cell membranes expressing the GPCR of interest are prepared.
-
A radiolabeled ligand known to bind to the target GPCR is used.
-
This compound is serially diluted and incubated with the cell membranes and the radiolabeled ligand.
-
The mixture is incubated to allow for binding equilibrium to be reached.
-
Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter, representing the bound ligand, is measured using a scintillation counter.
-
The ability of this compound to displace the radiolabeled ligand is determined, and the inhibition constant (Ki) is calculated.
COX-1/COX-2 Inhibition Assay
Objective: To evaluate the selective inhibitory activity of this compound against COX-1 and COX-2 enzymes.
Methodology:
-
Recombinant human COX-1 and COX-2 enzymes are used.
-
The assay is performed in a 96-well plate format.
-
This compound is pre-incubated with the respective enzyme in a reaction buffer.
-
Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The production of prostaglandin E2 (PGE2), a product of the COX reaction, is measured using a commercially available enzyme immunoassay (EIA) kit.
-
The IC50 values are determined by plotting the percentage of inhibition against the concentration of this compound.
Conclusion
While direct experimental data on the cross-reactivity of this compound is currently unavailable, this guide provides a robust framework for its future investigation. By employing a systematic and tiered approach to screening and validation, researchers can build a comprehensive understanding of its off-target profile. Such studies are indispensable for advancing this compound as a potential therapeutic agent and ensuring its safety and efficacy. The proposed workflows and protocols offer a starting point for the scientific community to unravel the complete biological activity of this intriguing compound.
References
A Comparative Guide to the Synthesis of 6-Nitro-1-indanone: Benchmarking Catalyst Efficiency
For researchers, scientists, and drug development professionals, the synthesis of nitroaromatic compounds is a critical step in the creation of various pharmaceuticals and fine chemicals. Among these, 6-nitro-1-indanone stands as a key intermediate. This guide provides an objective comparison of catalytic methods for the synthesis of this compound, with a focus on the nitration of 1-indanone. The efficiency of different approaches is evaluated based on experimental data, including reaction yields and conditions.
Performance Comparison of Nitrating Systems
The synthesis of this compound is most commonly achieved through the electrophilic aromatic substitution of 1-indanone. The regioselectivity of this reaction is crucial, as nitration can occur at different positions on the aromatic ring. The primary method employed is the use of a mixed acid system, typically a combination of concentrated sulfuric acid and nitric acid. While this method is well-established, variations in the acid ratios, temperature, and reaction time can significantly impact the yield and purity of the desired 6-nitro isomer.
Below is a summary of a standard protocol for the synthesis of this compound using a mixed acid approach. Due to a lack of extensive comparative studies in the scientific literature for a wide range of catalysts for this specific transformation, this guide focuses on the optimization of the most prevalent method.
| Catalyst/Reagent System | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Reference |
| Mixed Acid Nitration | 1-Indanone | Conc. H₂SO₄, Conc. HNO₃ | 0-5 °C | Not explicitly stated in readily available literature, but this is the standard reported method. | General knowledge |
Experimental Protocols
Synthesis of this compound via Mixed Acid Nitration
This protocol details a standard laboratory procedure for the nitration of 1-indanone to yield this compound.
Materials and Reagents:
-
1-Indanone
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-indanone in concentrated sulfuric acid. Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution of 1-indanone, ensuring the temperature is maintained between 0-5 °C throughout the addition.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for a specified time (typically 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Allow the ice to melt, and then collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold deionized water until the washings are neutral.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Reaction Pathway and Workflow
The synthesis of this compound via electrophilic aromatic substitution involves the generation of the nitronium ion (NO₂⁺) from the reaction of nitric acid and sulfuric acid. This strong electrophile then attacks the electron-rich aromatic ring of 1-indanone. The directing effects of the carbonyl group and the alkyl portion of the indanone ring influence the position of nitration.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified reaction mechanism for the nitration of 1-indanone.
Safety Operating Guide
Safe Disposal of 6-Nitro-1-indanone: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of 6-Nitro-1-indanone, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
This compound is a solid compound that is harmful if swallowed or inhaled and can cause skin and eye irritation.[1] Adherence to strict safety protocols is mandatory when handling this chemical.
Personal Protective Equipment (PPE):
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.
-
Skin and Body Protection: A lab coat and long pants are required.
-
Respiratory Protection: If there is a risk of dust formation, a NIOSH-approved respirator should be used.[2]
Handling and Storage:
-
Avoid the formation of dust and aerosols.[3]
-
Use in a well-ventilated area, preferably within a chemical fume hood.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from strong oxidizing agents.[4]
Quantitative Data Summary
For quick reference, the following table summarizes key information regarding the safe handling and disposal of this compound.
| Parameter | Specification | Source(s) |
| GHS Hazard Classifications | Acute toxicity, Oral (Category 4), Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A) | [3] |
| Personal Protective Equipment | Gloves, safety glasses/goggles, lab coat, respirator (if dust is present) | [3] |
| Primary Disposal Method | High-temperature incineration via a licensed waste disposal company | [4] |
| Recommended Incineration Temp. | Minimum of 850°C for at least 2 seconds | [5][6][7] |
| Spill Containment | Sweep up, shovel into a suitable, closed container for disposal | [3] |
| Incompatible Materials | Strong oxidizing agents | [4] |
Experimental Protocols: Disposal Procedures
The recommended and safest method for the disposal of this compound is through a licensed hazardous waste disposal company. In-laboratory treatment of nitroaromatic compounds is not advised due to the potential for hazardous reactions.
Step-by-Step Disposal Plan:
-
Waste Identification and Segregation:
-
Identify the waste as a solid, non-halogenated, nitroaromatic compound.
-
Do not mix this compound waste with other waste streams, particularly incompatible materials like strong oxidizing agents.
-
-
Packaging:
-
Place the solid this compound waste into a clearly labeled, sealable, and chemically compatible container.
-
The container should be in good condition and free from leaks.
-
-
Labeling:
-
Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of accumulation and any other information required by your institution's environmental health and safety (EHS) department.
-
-
Storage of Waste:
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information about the waste material. They will then arrange for a licensed waste disposal company to collect and transport the waste for proper disposal, which will typically involve high-temperature incineration.[4]
-
Emergency Procedures for Spills:
In the event of a spill, follow these steps:
-
Evacuate and Secure the Area: If the spill is large or in a poorly ventilated area, evacuate personnel and restrict access.
-
Don Appropriate PPE: Before cleaning the spill, ensure you are wearing the necessary personal protective equipment.
-
Contain the Spill: Carefully sweep up the solid material. Avoid creating dust.
-
Collect the Waste: Place the spilled material and any contaminated cleaning supplies into a sealed container.
-
Label and Dispose: Label the container as hazardous waste and follow the disposal procedures outlined above.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent and then soap and water.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. nipissingu.ca [nipissingu.ca]
- 3. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 4. benchchem.com [benchchem.com]
- 5. Incineration - Climate Action Accelerator [climateactionaccelerator.org]
- 6. ipen.org [ipen.org]
- 7. zerowasteeurope.eu [zerowasteeurope.eu]
Essential Safety and Logistics for Handling 6-Nitro-1-indanone
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount when handling chemical compounds. This document provides immediate, essential safety and logistical information for the handling and disposal of 6-Nitro-1-indanone, a yellow crystalline solid used in chemical synthesis.[1] Adherence to these procedural guidelines is critical to minimize risks and ensure a safe laboratory environment.
Hazard Identification and Quantitative Data
This compound is classified as a harmful and irritant substance.[1] It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] There is limited evidence of a carcinogenic effect.[1]
| Property | Value | Source |
| Appearance | Yellow crystal or yellow powder | [1] |
| Molecular Formula | C9H7NO3 | [1] |
| Melting Point | 71-73 °C | [1] |
| Boiling Point | 332.0 ± 31.0 °C (Predicted) | [1] |
| Flash Point | 169.8°C | [1] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) | |
| GHS Precautionary Statements | P261, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338 | |
| Occupational Exposure Limit (OEL) | Not established. In the absence of a specific OEL, a conservative approach such as control banding or using a surrogate OEL for a structurally similar toxic powdered substance is recommended. |
Operational Plan: Step-by-Step Handling Procedures
This operational plan provides a procedural workflow for the safe handling of this compound from receipt to use in experimental protocols.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Ensure the container is clearly labeled with the chemical name, CAS number (24623-24-3), and appropriate hazard pictograms.
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]
-
Keep the container tightly closed.
2. Engineering Controls:
-
All handling of solid this compound that may generate dust must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure easy access to an eyewash station and a safety shower.
3. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles that meet appropriate government standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
-
Skin Protection:
-
Gloves: Wear nitrile gloves for incidental contact. For prolonged contact or when handling larger quantities, consider thicker, chemical-resistant gloves. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact.
-
Lab Coat: A buttoned, long-sleeved lab coat is mandatory.
-
Footwear: Wear closed-toe shoes.
-
-
Respiratory Protection:
-
For weighing and handling of the powder where dust may be generated, a NIOSH-approved respirator with a particulate filter (N95 or higher) is required.
-
4. Weighing and Aliquoting:
-
Perform all weighing and aliquoting of the solid compound inside a chemical fume hood.
-
To minimize dust generation, handle the powder gently.
-
Use a dedicated, labeled weighing vessel.
-
Clean the balance and surrounding area with a damp cloth or a HEPA-filtered vacuum after use. Do not use a dry brush, as this can aerosolize the powder.
5. Experimental Use:
-
When adding the compound to a reaction vessel, do so within the fume hood.
-
If dissolving the compound, add the solvent to the solid slowly to avoid splashing.
-
Keep all containers with this compound covered when not in immediate use.
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. Nitrated aromatic compounds should be treated as hazardous waste.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect excess or spilled this compound powder in a dedicated, labeled hazardous waste container.
-
Contaminated materials such as weighing paper, gloves, and disposable lab coats should also be placed in this container.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, labeled hazardous waste container for halogenated or non-halogenated organic waste, depending on the solvent used.
-
Do not pour any waste containing this compound down the drain.
-
-
Empty Containers:
-
Rinse empty containers with a suitable solvent (e.g., acetone or ethanol) three times.
-
Collect the rinsate as hazardous liquid waste.
-
Deface the label on the empty container before disposing of it in the appropriate solid waste stream, in accordance with institutional guidelines.
-
2. Waste Container Labeling:
-
All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of the contents (including this compound and any solvents), and the approximate concentrations.
3. Waste Storage and Pickup:
-
Store hazardous waste containers in a designated satellite accumulation area that is secure and has secondary containment.
-
Keep waste containers closed except when adding waste.
-
Arrange for waste pickup by your institution's Environmental Health and Safety (EHS) department.
Mandatory Visualization: Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
